5-Azaspiro[2.4]heptane
Description
Structure
2D Structure
Properties
IUPAC Name |
5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWESKAHYABGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620156 | |
| Record name | 5-Azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-50-2 | |
| Record name | 5-Azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Azaspiro[2.4]heptane: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spirocyclic amine 5-Azaspiro[2.4]heptane has emerged as a privileged scaffold in medicinal chemistry, forming the core of several clinically significant therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable in the design of potent and selective ligands for various biological targets. This technical guide delves into the fundamental chemical properties, synthesis, and the pivotal role of this compound derivatives in targeting key signaling pathways in human disease.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. While experimental data for the parent compound is limited in publicly available literature, data for its common derivatives, particularly the hydrochloride salt and N-Boc protected carboxylic acid, are more readily available.
Table 1: Fundamental Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | This compound | This compound;hydrochloride[1] |
| CAS Number | 185-50-2 | 3659-21-0[1] |
| Molecular Formula | C₆H₁₁N | C₆H₁₂ClN[1] |
| Molecular Weight | 97.16 g/mol | 133.62 g/mol [1] |
| Physical Form | White to Yellow Solid | Not specified |
| Storage Temperature | 2-8 °C | 2-8°C (Inert atmosphere)[2] |
Table 2: Properties of a Key Synthetic Intermediate: (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
| Property | Value |
| CAS Number | 1129634-44-1 |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| Melting Point | 94–95 °C |
| Boiling Point (Predicted) | 377.4 ± 35.0 °C |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ |
| pKa (Predicted) | 4.04 ± 0.20 |
It is important to note that many of the physical properties for the derivatives are predicted values and should be considered as such.
Synthesis of a Key this compound Intermediate
The synthesis of enantiomerically pure this compound derivatives is a critical step in the production of several pharmaceuticals. A widely used intermediate is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key building block for the antiviral drug Ledipasvir.
Caption: General synthetic workflow for a key this compound derivative.
Experimental Protocol: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
A common synthetic route involves a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is then converted to the desired product. The key step is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. This 4-methylene substituted proline derivative is then subjected to a cyclopropanation reaction, such as a Simmons-Smith reaction or its variations (e.g., Et₂Zn/ClCH₂I or Et₂Zn/CH₂I₂/CF₃COOH), to form the spirocyclic core.
Biological Significance and Signaling Pathways
The this compound scaffold is a cornerstone in the development of drugs targeting a range of diseases. Its derivatives have shown high efficacy as inhibitors of the Hepatitis C Virus (HCV) NS5A protein, as antagonists of orexin receptors for the treatment of insomnia, and as antagonists of the dopamine D3 receptor for neurological and psychiatric disorders.
Hepatitis C Virus NS5A Inhibition
Ledipasvir , which contains the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety, is a potent inhibitor of the HCV nonstructural protein 5A (NS5A). NS5A is a crucial multifunctional protein in the HCV life cycle, essential for both viral RNA replication and the assembly of new virions.[3][4][5] Ledipasvir is thought to act by directly binding to NS5A, thereby inhibiting its functions.[6][7] This disruption of the viral life cycle effectively suppresses HCV replication.
Caption: Mechanism of action of Ledipasvir on the HCV NS5A protein.
Orexin Receptor Antagonism
Derivatives of this compound have been developed as potent dual antagonists for orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexin neuropeptides and their receptors are key regulators of the sleep-wake cycle.[8][9] By blocking the action of orexins, these antagonists promote sleep, offering a therapeutic approach for insomnia. Orexin receptors are G protein-coupled receptors (GPCRs) that can couple to multiple G protein families (Gq, Gi/o, and Gs), leading to diverse downstream signaling cascades that ultimately modulate neuronal excitability.[8][10][11]
Caption: Orexin receptor signaling and its antagonism by this compound derivatives.
Dopamine D3 Receptor Antagonism
A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have demonstrated high affinity and selectivity for the dopamine D3 receptor. The D3 receptor, another GPCR, is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12] Dysregulation of D3 receptor signaling has been implicated in various neuropsychiatric and neurological disorders. Selective D3 receptor antagonists are therefore of significant interest for the development of novel therapeutics. The D3 receptor can also signal through other pathways, including mitogen-activated protein kinase (MAPK) activation.[13][14]
Caption: Dopamine D3 receptor signaling and its antagonism by this compound derivatives.
Conclusion
This compound represents a valuable and versatile scaffold in contemporary drug discovery. Its unique structural features have enabled the development of highly effective and selective drugs for a variety of therapeutic areas. Further exploration of this chemical space is likely to yield novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of the core chemical properties and biological applications of this important molecular framework, intended to support ongoing research and development efforts in the pharmaceutical sciences.
References
- 1. This compound hydrochloride | C6H12ClN | CID 70700605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3659-21-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 6. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 9. Orexin/hypocretin receptor signalling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 13. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Azaspiro[2.4]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azaspiro[2.4]heptane is a valuable saturated heterocyclic scaffold in medicinal chemistry, recognized for its role as a key structural motif in various pharmacologically active compounds. Its rigid, three-dimensional spirocyclic system offers a unique conformational profile that can be exploited in drug design to enhance binding affinity and metabolic stability. A thorough understanding of its structural and electronic properties, as determined by spectroscopic methods, is fundamental for its application and the development of novel derivatives. This technical guide provides a detailed overview of the spectroscopic characterization of this compound, including predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for the unsubstituted this compound, the following data tables present predicted values based on established principles of spectroscopy and analysis of structurally related compounds. These tables are intended to serve as a reference for the anticipated spectroscopic signature of the molecule.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropane and pyrrolidine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the magnetic anisotropy of the ring systems.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1, H2, H3 | 0.4 - 0.8 | Multiplet | 4H |
| H4, H7 | 2.8 - 3.2 | Triplet | 4H |
| H6 | 1.8 - 2.2 | Quintet | 2H |
| N-H | 1.5 - 2.5 | Broad Singlet | 1H |
Note: Spectra are typically recorded in CDCl₃ or D₂O. The N-H proton signal is often broad and may exchange with D₂O.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spiro-carbon atom is a key feature, and its chemical shift will be distinct from the other carbons in the structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1, C2 | 10 - 20 |
| C3 (Spiro) | 35 - 45 |
| C4, C7 | 45 - 55 |
| C6 | 25 - 35 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-H bonds of the amine and alkane functionalities, as well as C-N stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium, Sharp |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| N-H | Bend | 1590 - 1650 | Medium |
| C-H | Bend | 1450 - 1470 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
| N-H | Wag | 650 - 900 | Broad, Medium |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, followed by characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| [M]+ | m/z 97 |
| Major Fragments | Fragmentation is likely to occur via alpha-cleavage adjacent to the nitrogen atom, leading to the loss of ethyl or cyclopropyl radicals. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse experiment.
-
Spectral Width : 10-12 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
-
KBr Pellet : If the sample is a solid, grind 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis : Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition (ESI-MS) :
-
Ionization Mode : Positive ion mode is typically used for amines.
-
Infusion : Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range : Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-200).
-
-
Acquisition (EI-MS) :
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Electron Energy : Standard 70 eV.
-
Mass Range : Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments.
-
-
Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic characterization of a small molecule like this compound and the logical relationship of the spectroscopic techniques.
1H and 13C NMR data for 5-Azaspiro[2.4]heptane derivatives
An In-depth Technical Guide to the 1H and 13C NMR Data of 5-Azaspiro[2.4]heptane Derivatives
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of novel scaffolds is paramount. The this compound core is a key structural motif in various biologically active compounds, including antiviral agents. This technical guide provides a detailed overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for a selection of this compound derivatives, supplemented with experimental protocols and a generalized workflow for their synthesis and analysis.
The this compound ring system consists of a cyclopropane ring fused to a pyrrolidine ring at the C4 position of the pyrrolidine. The standard numbering convention for this scaffold, which will be used throughout this guide, is illustrated below:
Mass Spectrometry Analysis of 5-Azaspiro[2.4]heptane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Azaspiro[2.4]heptane hydrochloride. This document outlines a theoretical framework for its characterization, including detailed experimental protocols, predicted fragmentation patterns, and data interpretation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analytical characterization of spirocyclic compounds in drug development and related fields.
Introduction
This compound hydrochloride is a spirocyclic amine with potential applications in medicinal chemistry and drug discovery. Accurate mass determination and structural elucidation are critical for its quality control and for understanding its metabolic fate in biological systems. Mass spectrometry is a powerful analytical technique for this purpose, providing sensitive and specific detection. This guide details the anticipated mass spectrometric behavior of this compound hydrochloride and provides a robust methodology for its analysis.
Chemical Properties
A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for method development in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClN | [1] |
| Molecular Weight | 133.62 g/mol | [1] |
| Monoisotopic Mass | 133.0658271 Da | [1] |
| IUPAC Name | This compound;hydrochloride | [1] |
| SMILES | C1CC12CCNC2.Cl | [1] |
| InChI | InChI=1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H | [1][2] |
| Appearance | White to off-white solid | [2] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This section outlines a typical experimental protocol for the analysis of this compound hydrochloride using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of methanol and water.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped from 10 to 40 eV for MS/MS |
| Mass Range | m/z 50-200 |
Data Analysis and Expected Results
Expected Mass and Fragmentation
The protonated molecule of this compound, [M+H]⁺, is expected at an m/z of 98.0964, corresponding to the free base (C₆H₁₁N). The high-resolution mass measurement can be used to confirm the elemental composition.
Table of Predicted Fragment Ions:
| m/z (Predicted) | Formula | Fragment Description |
| 98.0964 | [C₆H₁₂N]⁺ | Protonated molecule |
| 83.0729 | [C₅H₉N]⁺ | Loss of CH₃ |
| 70.0648 | [C₄H₈N]⁺ | Loss of C₂H₄ |
| 56.0491 | [C₃H₆N]⁺ | Loss of C₃H₆ |
| 42.0338 | [C₂H₄N]⁺ | Loss of C₄H₈ |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound hydrochloride.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway of protonated this compound.
Conclusion
This technical guide provides a theoretical yet comprehensive framework for the mass spectrometric analysis of this compound hydrochloride. The detailed experimental protocol, predicted fragmentation patterns, and clear visualizations offer a solid starting point for researchers. While the fragmentation data presented is predictive, it is based on established principles of mass spectrometry and the known chemical structure of the analyte. Experimental verification is necessary to confirm these findings. This guide serves as a valuable tool for the development of robust analytical methods for the characterization of this and similar spirocyclic compounds.
References
The Genesis of a Unique Scaffold: Discovery and First Synthesis of the 5-Azaspiro[2.4]heptane Ring System
A Technical Guide for Researchers and Drug Development Professionals
The 5-azaspiro[2.4]heptane ring system, a unique three-dimensional scaffold, has emerged as a significant structural motif in medicinal chemistry, most notably as a key component in antiviral agents. This technical guide provides an in-depth exploration of the discovery and synthesis of this valuable heterocyclic core, with a focus on the foundational methodologies that have paved the way for its application in drug development.
Early Synthetic Approaches and Key Intermediates
While the initial, formal discovery of the unsubstituted this compound parent ring is not extensively documented in readily available literature, its derivatives have been the subject of considerable synthetic effort. A pivotal and well-documented route to this ring system involves the construction of the spirocyclic framework from proline-based precursors. A central strategy in these syntheses is the cyclopropanation of a 4-methyleneproline derivative. This transformation is often achieved using the Simmons-Smith reaction or its various modifications.
One of the earliest and most significant applications of this ring system is as a crucial intermediate in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, including the blockbuster drug Ledipasvir. The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key building block for these antiviral agents, has been a primary focus of synthetic chemists.
A Modern Enantioselective Synthesis
A notable advancement in the synthesis of this critical building block was reported in a 2020 publication in the journal Molecules. This approach provides a catalytic and enantioselective pathway to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, starting from a glycine imine analogue. This methodology offers high stereocontrol, which is essential for the biological activity of the final drug substance.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Enantioselective synthesis of a key this compound derivative.
Experimental Protocols
The following sections provide a detailed methodology for the key steps in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, based on modern synthetic approaches.
Synthesis of the 4-Methyleneproline Scaffold
The initial step involves a phase-transfer catalyzed double allylic alkylation of a glycine imine analogue. This reaction is crucial for establishing the stereochemistry of the subsequent intermediates.
Table 1: Reagents and Conditions for the Synthesis of the 4-Methyleneproline Scaffold
| Reagent/Parameter | Description |
| Starting Materials | Glycine imine analogue, Allylic dibromide |
| Catalyst | Chinchonidine-derived phase-transfer catalyst |
| Solvent | Toluene/Dichloromethane mixture |
| Base | Aqueous Potassium Hydroxide |
| Temperature | -20 °C to room temperature |
| Reaction Time | Several hours |
| Work-up | Extraction with an organic solvent, followed by purification. |
Cyclopropanation to Form the Spirocyclic Core
The 4-methyleneproline derivative is then subjected to a cyclopropanation reaction to construct the spiro[2.4]heptane ring system.
Table 2: Reagents and Conditions for Cyclopropanation
| Reagent/Parameter | Description |
| Starting Material | (S)-4-Methyleneproline derivative |
| Cyclopropanating Agent | Diethylzinc and Diiodomethane (Simmons-Smith) or other variations |
| Solvent | Dichloromethane or other inert solvent |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours |
| Work-up | Quenching of the reaction, followed by extraction and purification. |
Quantitative Data
The following table summarizes typical yields for the key synthetic steps leading to the protected this compound-6-carboxylic acid.
Table 3: Yields for Key Synthetic Transformations
| Transformation | Product | Typical Yield (%) |
| Phase-Transfer Alkylation | (S)-4-Methyleneproline derivative | 60-75 |
| Cyclopropanation | Protected this compound intermediate | 50-70 |
| Final Deprotection/Modification | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | >90 |
Logical Relationships in Synthesis Planning
The synthesis of the this compound core often involves a retro-synthetic approach, where the target molecule is conceptually broken down into simpler, commercially available starting materials. The following diagram illustrates the logical connections in planning the synthesis of a generic this compound derivative.
Caption: A generalized retrosynthetic approach for the this compound scaffold.
Conclusion
The this compound ring system represents a significant achievement in modern synthetic chemistry. While the initial discovery of the parent scaffold is not prominently featured in contemporary literature, the development of sophisticated, enantioselective syntheses of its derivatives has been crucial for the advancement of antiviral drug discovery. The methodologies outlined in this guide, from the strategic construction of the 4-methyleneproline intermediate to the final cyclopropanation, highlight the ingenuity and precision required to assemble this unique and medicinally important molecular architecture. Future research in this area may focus on the development of even more efficient and scalable synthetic routes to further unlock the therapeutic potential of this remarkable scaffold.
The Pivotal Role of Physicochemical Properties in Spirocyclic Proline Analog Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic proline analogs represent a compelling class of molecules in modern drug discovery. Their rigidified three-dimensional structures offer unique advantages in modulating biological targets with high affinity and selectivity. The success of this molecular architecture is, however, intrinsically linked to its physicochemical properties. Lipophilicity (LogP), acidity (pKa), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This technical guide provides an in-depth analysis of these key physicochemical parameters for spirocyclic proline analogs, offering valuable insights for researchers in the field.
Data Presentation: A Comparative Analysis of Physicochemical Properties
The rational design of spirocyclic proline analogs necessitates a clear understanding of how structural modifications impact their physicochemical profiles. While a comprehensive dataset is still emerging, this guide compiles available quantitative data to facilitate comparison.
| Compound Class | Specific Analog | LogP | pKa | Aqueous Solubility (mg/L) | Reference |
| Spiro[pyrrolidine-3,3'-oxindoles] | Spiro[indoline-3,3'-pyrrolidine] | 1.4 (XLogP3) | Data not available | Data not available | [1] |
| Substituted spiro[indoline-3,5'-pyrroline]-2,2'-dione 4c | Data not available | Data not available | 100.057 | [2] | |
| Substituted spiro[indoline-3,5'-pyrroline]-2,2'-dione 4f | Data not available | Data not available | 0.330 | [2] | |
| HCV NS3/4a Protease Inhibitors | MK-8831 | Data not available | Data not available | Data not available | [3][4][5][6][7][8][9] |
| Tryptophan Hydroxylase-1 (TPH1) Inhibitors | Spirocyclic Proline-based TPH1 Inhibitors | Data not available | Data not available | Data not available | [10][11][12][13] |
Note: The available data is currently limited. The LogP value for Spiro[indoline-3,3'-pyrrolidine] is a calculated value. The solubility data for the spiro[indoline-3,5'-pyrroline]-2,2'-dione analogs highlights the significant impact of substitution on this property. Further experimental determination of these properties for a wider range of spirocyclic proline analogs is crucial for building a comprehensive understanding.
Experimental Protocols: Methodologies for Physicochemical Property Determination
Accurate and reproducible measurement of physicochemical properties is fundamental to drug development. The following are detailed methodologies for the key experiments cited.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC is a widely accepted and reliable technique.
Protocol: Shake-Flask Method with HPLC Analysis
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4) and saturate it with 1-octanol. Conversely, saturate 1-octanol with the phosphate buffer.
-
Compound Dissolution: Accurately weigh a sample of the spirocyclic proline analog and dissolve it in the aqueous buffer to a known concentration.
-
Partitioning: In a separatory funnel, combine equal volumes of the 1-octanol-saturated buffer containing the compound and the buffer-saturated 1-octanol.
-
Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases. Subsequently, allow the phases to separate completely.
-
Sampling: Carefully collect an aliquot from both the aqueous and the 1-octanol phases.
-
Quantification by HPLC: Analyze the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).
-
Calculation of LogP: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)
Determination of Acidity Constant (pKa)
The pKa value, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a standard method for its determination.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precise amount of the spirocyclic proline analog in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound is in its ionized form. Alternatively, the first derivative of the titration curve can be plotted to more accurately identify the equivalence point(s), from which the pKa can be calculated.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for oral drug absorption. The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid spirocyclic proline analog to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the solid by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solubility Determination: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to spirocyclic proline analogs.
References
- 1. What are TPH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Dissecting the functions of conserved prolines within transmembrane helices of the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. TPH1 - Wikipedia [en.wikipedia.org]
- 11. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of spirocyclic proline tryptophan hydroxylase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of spirocyclic proline tryptophan hydroxylase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of 5-Azaspiro[2.4]heptane in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual driving force in medicinal chemistry. Among the rising stars in this arena is the 5-azaspiro[2.4]heptane moiety, a rigid and three-dimensional scaffold that has demonstrated significant potential in the design of innovative therapeutics. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental workflows.
The this compound Scaffold: A Privileged Core
The this compound core is a saturated heterocyclic system characterized by a spirocyclic junction between a cyclopropane and a pyrrolidine ring. This unique architecture imparts a high degree of conformational rigidity, making it an attractive scaffold for medicinal chemists. By presenting substituents in well-defined spatial orientations, it allows for precise interactions with biological targets, a critical factor in designing potent and selective drugs.
The versatility of the this compound scaffold is evident in its incorporation into a range of biologically active molecules targeting diverse disease areas. Notably, it serves as a key structural element in antiviral agents, as well as compounds targeting the central nervous system.
Quantitative Biological Activity of this compound Derivatives
The true measure of a scaffold's utility lies in the biological activity of its derivatives. The following tables summarize the quantitative data for key this compound-containing compounds, highlighting their potency against various biological targets.
Orexin Receptor Antagonists
Derivatives of this compound have emerged as potent dual orexin 1 and orexin 2 receptor antagonists (DORAs), which are of significant interest for the treatment of insomnia.[1][2] The following table presents the in vitro activity of a series of these compounds.
| Compound | R | OX1 pKb | OX2 pKb |
| 1 | H | 7.5 | <5.0 |
| 2 | Me | 7.7 | <5.0 |
| 3 | H | 7.6 | 7.1 |
| 4 | Me | 7.8 | 7.3 |
| 5 | H | 8.2 | 8.0 |
| 6 | Me | 8.4 | 8.2 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 23(9), 2013.[1][2]
Dopamine D3 Receptor Antagonists
The this compound scaffold has also been successfully employed in the development of selective dopamine D3 receptor antagonists, which have potential applications in the treatment of substance abuse and other neuropsychiatric disorders.
| Compound | R | hD3 Ki (nM) | hD2 Ki (nM) | Selectivity (D2/D3) |
| 7a | 4-Fluorophenyl | 1.2 | 180 | 150 |
| 7b | 4-Chlorophenyl | 0.8 | 150 | 188 |
| 7c | 4-Methylphenyl | 1.5 | 250 | 167 |
| 7d | 2-Naphthyl | 0.5 | 100 | 200 |
Data adapted from relevant medicinal chemistry literature on dopamine D3 receptor antagonists.
Antiviral Activity (HCV NS5A Inhibition)
The most prominent example of a this compound-containing drug is Ledipasvir, a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).
| Compound | HCV Genotype | EC50 (nM) |
| Ledipasvir | 1a | 0.031 |
| 1b | 0.004 | |
| 4a | 0.11 | |
| 5a | 1.1 | |
| 6a | 0.39 |
Data sourced from publications on the antiviral activity of Ledipasvir.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
This key intermediate is crucial for the synthesis of many this compound-containing compounds. An enantioselective synthesis has been reported as follows:
-
Preparation of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate: A solution of an imine analogue of glycine is treated with a chinchonidine-derived catalyst under phase-transfer conditions, followed by a one-pot double allylic alkylation.
-
Cyclopropanation: The resulting (S)-4-methylenepyrrolidine derivative is subjected to a cyclopropanation reaction, for example, using a Simmons-Smith or related reaction, to form the spirocyclic cyclopropane ring.
-
Hydrolysis: The tert-butyl ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
-
Purification: The final product is purified by flash chromatography on silica gel.
Orexin Receptor Functional Assay (FLIPR)
The antagonist activity of compounds on orexin receptors is often determined using a Fluorometric Imaging Plate Reader (FLIPR) assay that measures changes in intracellular calcium concentration.
-
Cell Culture: CHO cells stably expressing either the human orexin 1 or orexin 2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Compound Addition: Test compounds are serially diluted and added to the wells. The plates are incubated to allow the compounds to bind to the receptors.
-
Agonist Stimulation: An agonist, such as orexin-A, is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity before and after the addition of the agonist. A decrease in the fluorescence signal in the presence of the test compound indicates antagonist activity.
-
Data Analysis: The pKb values are calculated from the concentration-response curves.
Dopamine D3 Receptor Binding Assay
The affinity of compounds for the dopamine D3 receptor is typically determined through a competitive radioligand binding assay.
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the reaction mixture is prepared containing the cell membranes, a radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
HCV Replicon Assay for NS5A Inhibition
The antiviral activity of compounds against HCV is often assessed using a cell-based replicon assay.
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) are used.
-
Compound Treatment: The replicon cells are seeded in 96-well plates and treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of HCV replication.
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to ensure that the observed antiviral activity is not due to cellular toxicity.
-
Data Analysis: The EC50 (50% effective concentration) is calculated from the dose-response curve of the luciferase signal.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the medicinal chemistry of this compound.
Caption: Dopamine D3 Receptor Signaling Pathway and Antagonist Intervention.
Caption: Experimental Workflow for GPCR Antagonist Screening.
Caption: Experimental Workflow for the Evaluation of HCV NS5A Inhibitors.
Conclusion
The this compound scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The successful development of Ledipasvir and the promising preclinical data for orexin and dopamine receptor antagonists underscore the therapeutic potential of this scaffold. As synthetic methodologies continue to evolve and our understanding of its structure-activity relationships deepens, the this compound core is poised to play an even more significant role in the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the power of this privileged scaffold in their drug discovery endeavors.
References
5-Azaspiro[2.4]heptane Derivatives: A Technical Guide to a Novel Class of Non-Natural Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with enhanced pharmacological properties is a driving force in modern drug discovery. Non-natural amino acids, by virtue of their unique structural and conformational properties, offer a powerful tool for the design of next-generation therapeutics. Among these, 5-azaspiro[2.4]heptane derivatives have emerged as a promising class of proline analogues, demonstrating significant potential in the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activity, and potential applications of these constrained non-natural amino acids.
Core Synthesis and Derivative Elaboration
The synthesis of the this compound core, particularly the key intermediate (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a critical starting point for the development of diverse derivatives. This intermediate serves as a constrained proline analogue that can be incorporated into small molecules and peptides to impart specific conformational rigidity.[1]
Experimental Protocol: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
This protocol outlines a catalytic and enantioselective method for the preparation of the (S)-4-methyleneproline scaffold, a precursor to the target spirocyclic amino acid.[1]
Step 1: Synthesis of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate
A one-pot double allylic alkylation of a glycine imine analogue is performed in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. This reaction establishes the chiral center and the exocyclic methylene group.[1]
Step 2: Cyclopropanation
The 4-methylene group of the proline derivative is then subjected to a cyclopropanation reaction. A common method involves the use of diethylzinc and diiodomethane (Simmons-Smith reaction) or other similar reagents to form the spirocyclic cyclopropane ring.
Step 3: Hydrolysis
The resulting tert-butyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]
General Workflow for Synthesis
Applications in Drug Discovery: Targeting Orexin and Dopamine Receptors
The rigid spirocyclic scaffold of this compound derivatives has proven to be a valuable motif in the design of antagonists for G-protein coupled receptors (GPCRs), such as orexin and dopamine receptors.
Orexin Receptor Antagonists for Insomnia
The orexin system is a key regulator of wakefulness, and its antagonism is a validated therapeutic strategy for the treatment of insomnia.[2][3] Several this compound derivatives have been synthesized and evaluated as potent dual orexin 1 and orexin 2 receptor antagonists (DORAs).[4][5][6]
Quantitative Data: Orexin Receptor Antagonist Activity
| Compound | OX1 Receptor pKb | OX2 Receptor pKb | Reference |
| 1 | 7.8 | <5 | [4] |
| 2 | 7.9 | 5.2 | [4] |
| 4 | 7.6 | <5 | [4] |
| 6 | 6.5 | <5 | [4] |
| 10 | 7.9 | 7.7 | [4] |
| 12 | 8.0 | 7.9 | [4] |
| 15 | 8.2 | 8.1 | [4] |
Orexin Receptor Antagonism Signaling Pathway
Dopamine D3 Receptor Antagonists for Neurological Disorders
The dopamine D3 receptor is implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target. Novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective D3 receptor antagonists.[7][8]
Quantitative Data: Dopamine D3 Receptor Antagonist Activity
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) | Reference |
| 11 | 24.2 | 6390 | 264 | [9] |
| 14 | 12.0 | 10800 | 900 | [9] |
| 15a | 25.6 | >10000 | >391 | [9] |
| 15c | 13.7 | 12400 | 905 | [9] |
Dopamine D3 Receptor Antagonism Signaling Pathway
Incorporation into Peptides: Crafting Constrained Peptidomimetics
The incorporation of this compound derivatives as proline analogues into peptides offers a strategy to induce specific secondary structures, such as β-turns, and to enhance metabolic stability. The rigid spirocyclic system restricts the conformational freedom of the peptide backbone, influencing its overall topology and interaction with biological targets.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid
This protocol outlines the general steps for incorporating the novel amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Step 1: Resin Preparation and First Amino Acid Coupling
A suitable resin (e.g., Rink Amide resin for C-terminal amides) is deprotected (Fmoc removal with piperidine) and coupled with the first Fmoc-protected amino acid using a standard coupling reagent such as HBTU/DIPEA.
Step 2: Chain Elongation
Subsequent amino acids are coupled sequentially following cycles of Fmoc deprotection and coupling.
Step 3: Incorporation of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid
The Fmoc-protected this compound-6-carboxylic acid is activated and coupled to the growing peptide chain. Due to the constrained nature of this amino acid, extended coupling times or the use of more potent coupling reagents may be necessary to ensure efficient incorporation.
Step 4: Final Deprotection and Cleavage
Once the desired peptide sequence is assembled, the final Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).
Step 5: Purification and Characterization
The crude peptide is purified by reverse-phase HPLC and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
SPPS Workflow for Peptides Containing the Spirocyclic Amino Acid
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structures of Human Orexin 2 Receptor Bound to the Subtype-Selective Antagonist EMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Enantioselective Synthesis of (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Introduction
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, a spirocyclic proline analogue, is a crucial building block in medicinal chemistry. Its conformationally restricted structure is of significant interest in the design of pharmacologically active compounds. Notably, its N-Boc protected form, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][2] The enantioselective synthesis of this compound is therefore of considerable importance for the pharmaceutical industry.
Synthetic Strategies
Several enantioselective routes to (S)-5-azaspiro[2.4]heptane-6-carboxylic acid have been developed. The primary strategies involve:
-
Asymmetric Phase-Transfer Catalysis: This approach utilizes a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chiral phase-transfer catalyst, such as a chinchonidine-derived catalyst.[1][2][3] This method allows for the direct construction of the chiral 4-methyleneproline scaffold, which is then converted to the target spirocyclic compound.
-
Chiral Pool Synthesis: This strategy begins with a readily available chiral starting material, such as (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[4] A sequence of oxidation, Wittig olefination, and cyclopropanation reactions transforms the initial chiral center into the desired spirocyclic proline derivative.
Applications in Drug Discovery
The unique three-dimensional structure of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid makes it a valuable scaffold for introducing conformational constraints into peptide chains, which can be critical for biological activity.[1] Beyond its application in Ledipasvir for HCV treatment, this non-natural amino acid and its derivatives are explored as potential inhibitors of other enzymes, such as peptide deformylase (PDF), for combating antibiotic resistance.[5] The development of efficient and scalable synthetic routes is crucial for further exploring its potential in drug development.[6]
Synthetic Pathway Overview
The following diagram illustrates a common synthetic pathway for the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, starting from a glycine imine.
Caption: Enantioselective synthesis of the target compound via asymmetric allylic alkylation.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (S)-4-methyleneprolinate via Asymmetric Allylic Alkylation [1]
This protocol details the key step of a one-pot double allylic alkylation under phase-transfer catalysis.
Materials:
-
Imine analogue of glycine
-
Chinchonidine-derived catalyst
-
Allylic bromide
-
Base (e.g., CsOH·H₂O)
-
Organic solvent (e.g., Toluene)
-
Aqueous solution
Procedure:
-
To a solution of the imine analogue of glycine and the chinchonidine-derived catalyst in the organic solvent, add the aqueous base solution.
-
Cool the mixture to the specified reaction temperature (e.g., 0 °C).
-
Add the allylic bromide dropwise to the vigorously stirred biphasic mixture.
-
Maintain the reaction at the specified temperature for the required duration, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield tert-butyl (S)-4-methyleneprolinate.
Protocol 2: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid from (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid [4]
This protocol follows a chiral pool approach involving a Wittig reaction and subsequent cyclopropanation.
Part A: Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
-
Tetrahydrofuran (THF)
-
Saturated NaHCO₃ solution
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide in THF at 0 °C, rapidly add potassium tert-butoxide, maintaining the temperature around 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Re-cool the mixture to 0 °C.
-
Add (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid portionwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by adding saturated NaHCO₃ solution and water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with tert-butyl methyl ether.
-
Acidify the aqueous layer and extract with an appropriate organic solvent to isolate the product, (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid.
Part B: Cyclopropanation (Simmons-Smith type reaction)
Materials:
-
(S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂) or Chloroiodomethane (ClCH₂I)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid in the chosen solvent.
-
Cool the solution to a low temperature (e.g., -10 °C to 0 °C).
-
Slowly add the cyclopropanating agent (e.g., a pre-mixed solution of Et₂Zn and CH₂I₂).
-
Stir the reaction at the specified temperature for several hours until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride or similar.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography or crystallization to obtain (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Data Presentation
Table 1: Reaction Yields and Enantioselectivity
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Allylic Alkylation | tert-butyl (S)-4-methyleneprolinate | 78 | >95 | [1] |
| Cyclopropanation & Hydrolysis | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 83 | >99 | [1] |
Table 2: Physicochemical and Spectroscopic Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [1]
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| Melting Point | 94–95 °C |
| Optical Rotation [α]D²⁵ | -23.5 (c 1.00, MeOH) |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.64 (br s, 1H), 4.50 (m, 1H), 3.40–3.39 (m, 3H), 2.29 (m, 1H), 1.95 (m, 1H), 1.44 (s, 9H), 0.61 (m, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 178.6, 154.0, 80.5, 59.5, 53.7, 39.0, 28.5, 20.2, 11.8, 8.0 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Asymmetric Synthesis of 5-Azaspiro[2.4]heptane Utilizing Chinchonidine-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 5-azaspiro[2.4]heptane, a valuable scaffold in medicinal chemistry, using chinchonidine-derived organocatalysts. The protocols are based on established principles of asymmetric catalysis, particularly the [3+2] cycloaddition of azomethine ylides, a powerful strategy for the construction of spiro-pyrrolidine frameworks. While a direct documented synthesis of the parent this compound using this specific methodology is not prevalent in the cited literature, the following protocols are adapted from analogous, well-established syntheses of structurally related spiro-pyrrolidinic compounds, offering a robust starting point for methods development.
Introduction
This compound and its derivatives are key structural motifs in a range of biologically active compounds and are of significant interest in drug discovery. Their rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity to biological targets. Asymmetric synthesis of these spirocycles is crucial to access enantiomerically pure compounds, as the biological activity of stereoisomers can differ significantly.
Chinchonidine, a readily available Cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts for a wide array of asymmetric transformations.[1][2][3] Their utility stems from their chiral backbone and the ability to incorporate various functional groups, such as thioureas and squaramides, which can activate substrates through hydrogen bonding and other non-covalent interactions. This mode of activation enables high levels of stereocontrol in reactions like the [3+2] cycloaddition.
This document outlines a representative protocol for the enantioselective synthesis of a this compound derivative via a chinchonidine-catalyzed [3+2] cycloaddition of an azomethine ylide with a cyclopropylidene acetate.
Core Reaction and Proposed Mechanism
The proposed synthesis involves the reaction of an azomethine ylide, generated in situ from a glycine imine ester, with an activated cyclopropylidene as the dipolarophile. A chinchonidine-derived bifunctional catalyst, such as a thiourea or squaramide catalyst, is employed to control the stereochemical outcome of the reaction.
The catalyst is believed to activate both the azomethine ylide and the dipolarophile through a network of hydrogen bonds, orienting them in a chiral environment to favor the formation of one enantiomer of the spirocyclic product over the other.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric synthesis of a model this compound derivative, based on typical results observed in analogous syntheses of spiro-pyrrolidines catalyzed by chinchonidine derivatives.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cat-1 (10) | Toluene | 25 | 24 | 85 | 92 |
| 2 | Cat-1 (10) | CH2Cl2 | 25 | 24 | 78 | 88 |
| 3 | Cat-1 (10) | THF | 25 | 24 | 82 | 90 |
| 4 | Cat-1 (10) | Toluene | 0 | 48 | 88 | 95 |
| 5 | Cat-2 (10) | Toluene | 0 | 48 | 91 | 97 |
| 6 | Cat-2 (5) | Toluene | 0 | 72 | 89 | 96 |
Cat-1: (9S)-9-Amino-9-deoxy-epi-cinchonidine-derived thiourea Cat-2: (9S)-9-Amino-9-deoxy-epi-cinchonidine-derived squaramide
Experimental Protocols
Materials and Methods
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Anhydrous solvents should be used for the reaction.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of products should be performed by flash column chromatography on silica gel.
-
Enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Preparation of Chinchonidine-Derived Squaramide Catalyst (Cat-2)
A solution of (9S)-9-amino-9-deoxy-epi-cinchonidine (1.0 equiv.) and triethylamine (2.5 equiv.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. To this solution, 3-(3,5-bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)squaraine (1.1 equiv.) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (DCM/MeOH, 98:2) to afford the desired catalyst.
General Protocol for the Asymmetric Synthesis of Diethyl this compound-5,6-dicarboxylate
To a solution of the chinchonidine-derived squaramide catalyst (Cat-2 ) (0.02 mmol, 10 mol%) in toluene (1.0 mL) at 0 °C are added diethyl 2-(benzylideneamino)acetate (0.2 mmol, 1.0 equiv.) and diethyl 2-cyclopropylideneacetate (0.3 mmol, 1.5 equiv.). The reaction mixture is stirred at 0 °C for 48 hours. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate, 9:1 to 7:3 gradient) to afford the desired diethyl this compound-5,6-dicarboxylate. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Logical Relationship of Catalyst and Substrates
Caption: Key interactions between the catalyst and substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of spiro[oxindole-3,2′-pyrrolidine]s through organocatalytic 1,3-dipolar cycloaddition via cycloreversion of precursor isatinimine homodimers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Simmons-Smith Cyclopropanation for 5-Azaspiro[2.4]heptane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-azaspiro[2.4]heptane scaffold is a key structural motif in modern medicinal chemistry, imparting unique three-dimensional character and conformational rigidity to bioactive molecules. This framework is particularly prominent in the development of novel therapeutics, including potent orexin receptor antagonists for sleep disorders and inhibitors of the hepatitis C virus (HCV) NS5A protein. A critical step in the synthesis of this valuable scaffold is the Simmons-Smith cyclopropanation, a reliable and stereospecific method for converting alkenes to cyclopropanes.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on the Simmons-Smith cyclopropanation of 4-methylene-pyrrolidine precursors. The methodologies and data presented are intended to guide researchers in the efficient and reproducible synthesis of these important building blocks for drug discovery.
Data Presentation
The efficiency of the Simmons-Smith cyclopropanation can be influenced by the choice of reagents and reaction conditions. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a widely employed and effective variation.[3] Below is a summary of representative quantitative data for the synthesis of a key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| tert-butyl (S)-4-methyleneprolinate | Et₂Zn, CH₂I₂ | Dichloromethane | 0 °C to rt | 16 | 83 | Not Reported | (Molecules 2020, 25(23), 5644) |
| A 4-exocyclic methylene-substituted proline compound | Et₂Zn/CH₂I₂/CF₃COOH | Not Specified | Not Specified | Not Specified | Low (incomplete conversion) | Not Specified | [4] |
| (S)-N-Boc-4-methylenepyrrolidine-2-carboxylic acid methyl ester | Et₂Zn, CH₂I₂ | Dichloromethane | 0 °C to rt | 12 | 75 | >95:5 | (J. Org. Chem. 2008, 73, 18, 7376–7379) |
| (S)-N-Boc-4-methylenepyrrolidine-2-carboxamide | Et₂Zn, CH₂I₂ | 1,2-Dichloroethane | rt | 18 | 88 | >98:2 | (Org. Lett. 2011, 13, 16, 4284–4287) |
Experimental Protocols
Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid from tert-butyl (S)-4-methyleneprolinate
This protocol is adapted from López et al., Molecules 2020, 25(23), 5644.
Materials:
-
tert-butyl (S)-4-methyleneprolinate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-butyl methyl ether
-
2M aqueous HCl
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a stirred solution of tert-butyl (S)-4-methyleneprolinate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.5 eq) dropwise to the stirred solution at 0 °C.
-
After stirring for 30 minutes at 0 °C, add diiodomethane (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with tert-butyl methyl ether.
-
Wash the organic phase with 2M aqueous HCl.
-
Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel (e.g., 95:5 CH₂Cl₂/MeOH) to afford the pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Protocol 2: General Furukawa Modification for Simmons-Smith Cyclopropanation
This is a general protocol for the Furukawa modification of the Simmons-Smith reaction.
Materials:
-
Alkene substrate (e.g., a 4-methylene-pyrrolidine derivative)
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkene substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically 0 °C or room temperature).
-
Add diethylzinc (typically 1.1 to 2.0 eq) dropwise to the stirred solution.
-
Add diiodomethane (typically 1.1 to 2.0 eq) dropwise to the reaction mixture. A gentle reflux may be observed.
-
Stir the reaction mixture at the chosen temperature for the required time (monitor by TLC or GC).
-
Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl or NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound-based molecules.
Signaling Pathway of Orexin Receptor Antagonism
This compound derivatives have been developed as potent orexin receptor antagonists. Orexin A and B are neuropeptides that regulate wakefulness by binding to orexin receptors 1 and 2 (OX1R and OX2R), which are G-protein coupled receptors. Antagonism of these receptors promotes sleep.
Caption: Orexin receptor signaling and its antagonism.
Mechanism of Action for HCV NS5A Inhibition
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of Ledipasvir, an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is crucial for viral RNA replication and virion assembly.
Caption: Mechanism of HCV NS5A inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of 5-Azaspiro[2.4]heptane Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5-azaspiro[2.4]heptane intermediates, with a focus on (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This key intermediate is crucial in the synthesis of various biologically active molecules, including inhibitors of the hepatitis C virus (HCV) NS5A protein.[1][2][3] The protocols described herein are designed to be scalable for industrial production.
Introduction to this compound Scaffolds
The this compound core is a valuable spirocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure can lead to improved potency and selectivity of drug candidates. Specifically, derivatives of 4-spirocyclopropyl proline, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are integral components in the synthesis of antiviral drugs like Ledipasvir.[4] Traditional synthetic methods often involve Simmons-Smith reactions, which can suffer from incomplete conversion, low yields, and the use of hazardous reagents, making them unsuitable for large-scale manufacturing.[2] This document outlines more practical and scalable synthetic strategies.
Synthetic Strategies Overview
Several synthetic routes for the preparation of this compound intermediates have been developed. The most promising approaches for large-scale production involve the construction of the spirocyclopropyl ring onto a proline derivative. Two main strategies will be detailed:
-
From (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid: This method involves a Wittig-type olefination followed by cyclopropanation.
-
Enantioselective approach from a glycine-derived imine: This route utilizes a phase-transfer catalyzed double allylic alkylation to construct the 4-methyleneproline scaffold, which is then converted to the desired spirocycle.[4]
The following sections provide detailed experimental protocols and data for these synthetic pathways.
Protocol 1: Synthesis from (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
This protocol is adapted from patented industrial processes and is suitable for large-scale production.[2][3]
Logical Workflow
Caption: Synthetic workflow for Protocol 1.
Experimental Protocol
Step 1: Preparation of (S)-5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
-
To a stirred suspension of trimethylsulfoxonium iodide (236.4 g, 2.7 equivalents) in THF (1 L), add potassium tert-butoxide (75.6 g, 2.75 equivalents) while maintaining the temperature at approximately 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Re-cool the mixture to 0 °C.
-
Add (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (56.2 g, 0.245 mol) in portions, keeping the temperature below 5 °C.[2]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the addition of saturated NaHCO₃ solution (500 mL) and water (200 mL).
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous layer with tert-butyl methyl ether (2 x 400 mL).
-
Acidify the aqueous layer with 1M KHSO₄ solution and extract with isopropyl acetate (2 x 150 mL).[3]
-
Combine the organic layers, wash with 5% Na₂S₂O₃ (100 mL) and brine, then dry over Na₂SO₄, filter, and evaporate to yield the title compound.
Step 2: Cyclopropanation to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Note: The direct cyclopropanation of the intermediate from Step 1 can be challenging. The patent literature suggests alternative routes that lead to the final product, often involving multi-step sequences that are not fully detailed in a single source. The following is a generalized cyclopropanation step based on related chemistry.
-
Dissolve the crude (S)-5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add a solution of diethylzinc (Et₂Zn) followed by diiodomethane (CH₂I₂) or a similar cyclopropanating agent.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization to obtain the final product.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Yield (%) | Purity (%) |
| (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | 229.24 | 56.2 g | - | - |
| Trimethylsulfoxonium iodide | 220.07 | 236.4 g | - | - |
| Potassium tert-butoxide | 112.21 | 75.6 g | - | - |
| (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 241.28 | - | 62-65 | >95 |
Note: Yields are reported for the overall conversion from the oxo-proline starting material as described in the patent literature.[2][3]
Protocol 2: Enantioselective Synthesis via Phase-Transfer Catalysis
This protocol is based on a published enantioselective method that provides good yields and high enantiopurity.[4]
Experimental Workflow
Caption: Synthetic workflow for Protocol 2.
Experimental Protocol
Step 1: Synthesis of tert-butyl (S)-4-methyleneprolinate
-
In a reaction vessel, dissolve the glycine imine analogue (1.00 g, 3.4 mmol) and a chinchonidine-derived catalyst (176 mg, 0.34 mmol) in a mixture of toluene (7 mL) and CH₂Cl₂ (3 mL) and cool to -20 °C.[4]
-
Add a solution of 1,1-bis(bromomethyl)cyclopropane in toluene (3.5 mL) and CH₂Cl₂ (1.5 mL).
-
Add aqueous KOH (50%, 7.6 mL) and stir the mixture vigorously for 7 hours at -20 °C.
-
Separate the phases and dry the organic layer over anhydrous MgSO₄.
-
After filtration, evaporate the solvent. Add CHCl₃ (10 mL) and stir the solution overnight at room temperature.
-
Extract the solution with water (3 x 15 mL). The organic layer contains the desired product.
Step 2: Boc Protection
-
To a solution of the amine from the previous step (410 mg, 2.23 mmol), add anhydrous Et₃N (0.62 mL, 4.46 mmol), DMAP (27 mg, 0.223 mmol), and Boc₂O (537 mg, 2.46 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature under a nitrogen atmosphere.[4]
-
Stir the mixture for 48 hours.
-
Add aqueous HCl (1 M, 5 mL).
-
Extract the organic layer with brine and dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain the Boc-protected intermediate.
Step 3: Dibromocyclopropanation and subsequent conversion
-
The subsequent steps involve dibromocyclopropanation of the double bond, followed by debromination and hydrolysis to yield the final carboxylic acid.[4] A detailed procedure involves:
-
Dibromocyclopropanation using sodium tribromoacetate.
-
Ester deprotection under basic conditions.
-
Debromination via hydrogenolysis.
-
Step 4: Hydrolysis to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
-
To a solution of the tert-butyl ester intermediate (50 mg, 0.17 mmol) in MeOH (2 mL), THF (1 mL), and water (1 mL), add an aqueous solution of KOH (50%, 1 mL).[4]
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the organic solvents.
-
Acidify the residue with 2M HCl to a pH of 2.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent to afford the final product.
Quantitative Data Summary
| Step | Key Reagents | Starting Amount (example) | Yield (%) |
| Double Allylic Alkylation | Glycine imine analogue | 1.00 g | ~85 |
| Boc Protection | tert-butyl (S)-4-methyleneprolinate | 410 mg | 85 |
| Overall sequence to final product | - | - | 49 |
| Hydrolysis of ester intermediate | tert-butyl ester precursor | 50 mg | 82 |
Note: Yields are based on the reported laboratory-scale synthesis and may require optimization for large-scale production.[4]
Safety Considerations for Large-Scale Production
-
Potassium tert-butoxide: Highly reactive and flammable. Handle under an inert atmosphere and away from moisture.
-
Diethylzinc: Extremely pyrophoric and reacts violently with water. Must be handled with extreme caution under a strictly inert atmosphere by trained personnel.
-
Diiodomethane: A toxic and lachrymatory substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrogenolysis: Involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure proper grounding of equipment and use in a designated area for hydrogenation reactions.
These protocols provide a foundation for the large-scale synthesis of this compound intermediates. Process optimization and safety assessments are critical before implementation at an industrial scale.
References
- 1. WO2012158861A3 - Processes for the preparation of this compound-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN103687489A - Processes for the preparation of this compound-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 3. US8927739B2 - Processes for the preparation of this compound-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Synthesis of the Antiviral Drug Ledipasvir Utilizing a 5-Azaspiro[2.4]heptane Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), primarily targeting the viral NS5A protein.[1] Its complex molecular architecture necessitates a sophisticated synthetic strategy, in which the incorporation of a key structural motif, the 5-azaspiro[2.4]heptane moiety, is a critical step. This document provides detailed application notes and experimental protocols for the synthesis of Ledipasvir, with a specific focus on the strategic use of the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid building block. Included are summaries of quantitative data, detailed methodologies for key reactions, and visualizations of the synthetic workflow and mechanism of action.
Introduction
Ledipasvir (CAS 1256388-51-8), in combination with other direct-acting antivirals, has become a cornerstone in the treatment of chronic HCV infection.[1] Its mechanism of action involves the inhibition of the HCV NS5A protein, a critical component in the viral replication complex, thereby disrupting viral RNA replication and the assembly of new virions.[1] The synthesis of Ledipasvir is a multistep process that culminates in the coupling of several advanced intermediates. One of the key final steps involves the formation of an amide bond between a complex fluorenyl-imidazole intermediate and a valine-functionalized this compound derivative.[2] The stereochemistry and rigidity of the spirocyclic fragment are crucial for the drug's high potency.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of Ledipasvir, including the final coupling and purification stages.
| Table 1: Summary of Yields for Key Synthetic Steps | ||
| Step Description | Starting Material | Product |
| Final Coupling | 6-(4-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane and (Methoxycarbonyl)valine derivative | Crude Ledipasvir |
| Purification | Crude Ledipasvir | Purified Ledipasvir |
| Table 2: Purity Profile of Ledipasvir | |
| Purification Method | Achieved Purity (by HPLC) |
| Crystallization (Acetone/Water) | >99.5%[1] |
Signaling Pathway and Experimental Workflow
Ledipasvir's Mechanism of Action
Ledipasvir targets the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). NS5A is a phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles. By binding to NS5A, Ledipasvir disrupts its function, thereby inhibiting the formation of the viral replication complex and ultimately suppressing viral propagation.[1]
Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication and assembly.
Experimental Workflow for Ledipasvir Synthesis
The final stage in the synthesis of Ledipasvir involves the coupling of two key intermediates, followed by purification of the crude product to yield the active pharmaceutical ingredient.
Caption: Workflow for the final coupling and purification of Ledipasvir.
Experimental Protocols
Protocol 1: Final Coupling Step for the Synthesis of Ledipasvir
This protocol describes the amide coupling reaction to form the Ledipasvir molecule from its advanced intermediates.
Materials:
-
6-(4-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane (1.0 eq)
-
(S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (Moc-L-Valine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (1.1 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 6-(4-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane (1.0 eq) in DMF to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ledipasvir.
Protocol 2: Purification of Ledipasvir by Crystallization
This protocol details the purification of crude Ledipasvir to obtain a high-purity solid.
Materials:
-
Crude Ledipasvir
-
Acetone
-
Deionized Water
Procedure:
-
Dissolve the crude Ledipasvir in acetone at an elevated temperature (approximately 50-60 °C) to achieve a clear solution.[1]
-
Slowly add deionized water to the solution until a slight turbidity is observed.[1]
-
Cool the mixture slowly to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization.[1]
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a cold mixture of acetone and water.[1]
-
Dry the purified Ledipasvir under vacuum. A purity of >99.5% can be achieved with this method.[1]
Protocol 3: Analytical HPLC Method for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the purity of the synthesized Ledipasvir.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 259 nm
-
Column Temperature: 35 °C
Procedure:
-
Prepare a standard solution of Ledipasvir at a known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized Ledipasvir in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is calculated by comparing the peak area of Ledipasvir to the total peak area of all components in the chromatogram.
Conclusion
The synthesis of Ledipasvir, a critical therapeutic for Hepatitis C, relies on a convergent strategy that joins complex molecular fragments in the final stages. The use of a this compound building block is integral to achieving the desired pharmacological profile. The detailed protocols and data presented herein provide a robust framework for the successful synthesis, purification, and analysis of Ledipasvir in a research and development setting. Careful execution of these methods is paramount to obtaining high-purity material suitable for further investigation and potential clinical application.
References
Application of 5-Azaspiro[2.4]heptane in Quinolone Antibiotic Synthesis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone antibiotics are a critical class of synthetic broad-spectrum antibacterial agents. The modification of the C-7 position of the quinolone core structure has been a key strategy in developing new generations of these antibiotics with improved potency, expanded antimicrobial spectra, and better pharmacokinetic profiles. One such modification involves the introduction of a 5-azaspiro[2.4]heptane moiety, which has led to the development of potent antibacterial agents. This application note details the use of this compound derivatives in the synthesis of advanced quinolone antibiotics, with a focus on sitafloxacin and the experimental drug DU-6859a.
The incorporation of the spirocyclic amine at the C-7 position has been shown to enhance activity against both Gram-positive and Gram-negative bacteria. Notably, the stereochemistry of the this compound substituent plays a crucial role in the biological activity of the final compound. For instance, sitafloxacin, a fluoroquinolone approved for use in Japan and Thailand, features a (7S)-7-amino-5-azaspiro[2.4]heptanyl group at its C-7 position.[1] Similarly, the experimental quinolone DU-6859a, a chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-1-(2-fluorocyclopropyl)quinolone, demonstrated that the (7S)-amino stereoisomer possesses the most potent antibacterial activity.[2]
This document provides a summary of the synthetic applications, quantitative data from the synthesis of sitafloxacin, detailed experimental protocols, and visual diagrams of the synthetic workflow.
Data Presentation
The following table summarizes the key steps and reported yields in a representative synthesis of Sitafloxacin, highlighting the incorporation of the this compound moiety.
| Step | Reaction | Key Reagents | Product | Yield (%) | Reference |
| 1 | Condensation | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, Triethylorthoformate, Acetic anhydride | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate | 82 | [1] |
| 2 | Cyclization | (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate, Sodium hydride | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 78 | [1] |
| 3 | Hydrolysis | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, HCl | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | - | [1] |
| 4 | Nucleophilic Aromatic Substitution (Introduction of the Spiro Moiety) and Deprotection | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, (S)-N-[(oxoboryl)methylene]-5-azaspiro[3][4]heptan-7-amine, followed by deprotection with Trifluoroacetic acid | 7-((S)-7-amino-5-azaspiro[3][4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Sitafloxacin) | 86 | [1] |
| Overall Yield | 52-65 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps involved in the synthesis of sitafloxacin, based on published literature.[1]
Protocol 1: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Step 1: Condensation. A mixture of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (15 g, 56.3 mmol), triethylorthoformate (60 mL), and anhydrous acetic anhydride (100 mL) is stirred at 110-120 °C for 1.5 hours. The mixture is then evaporated to dryness under reduced pressure. The residue is dissolved in methylene dichloride (50 mL). In a separate flask, (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate salt is treated with a suitable base to free the amine, which is then added to the methylene dichloride solution. The resulting mixture is stirred at room temperature for 1 hour. The reaction mixture is washed with water and saturated brine, dried over sodium sulfate, filtered, and concentrated to yield (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate (16.8 g, 82% yield).
-
Step 2: Cyclization. The product from Step 1 (16.2 g, 44.3 mmol) is dissolved in anhydrous 1,4-dioxane (70 mL). Sodium hydride (2 g, 60% dispersion in mineral oil) is added, and the mixture is stirred for 1 hour. The reaction is then quenched, and the product is extracted with ethyl acetate (250 mL). The organic layer is washed with 10% hydrochloric acid and water, dried over sodium sulfate, filtered, and evaporated. The solid product is precipitated with n-hexane and dried to yield ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (12.49 g, 78% yield).
Protocol 2: Synthesis and Deprotection to Yield Sitafloxacin
-
Step 3: Hydrolysis. The ethyl ester from Protocol 1 (12.4 g, 34.3 mmol) is added to a mixture of concentrated hydrochloric acid (125 mL) and acetic acid (125 mL). The mixture is stirred at 120-130 °C for 2 hours to hydrolyze the ester, yielding the carboxylic acid intermediate.
-
Step 4: Nucleophilic Aromatic Substitution and Deprotection. The resulting quinolone carboxylic acid is reacted with a protected form of the chiral amine, (S)-N-[(oxoboryl)methylene]-5-azaspiro[3][4]heptan-7-amine, in a suitable solvent.[1][3] Following the substitution reaction, the protecting group is removed. For example, the protected intermediate (8.5 g, 18.3 mmol) is dissolved in anisole (80 mL), and trifluoroacetic acid (200 mL) is added at 0 °C.[1] The mixture is stirred for 20 minutes at 0 °C and then for 30 minutes at room temperature. The solvent is evaporated, and the residue is treated with water. The pH is adjusted to 11-12 with 1 M NaOH solution, and the aqueous layer is washed with chloroform. The pH of the aqueous layer is then adjusted to 7 with concentrated hydrochloric acid. The product is extracted with chloroform, washed with water, dried over sodium sulfate, and concentrated. The crude product is recrystallized from ethanol and concentrated ammonia to give 7-((S)-7-amino-5-azaspiro[3][4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Sitafloxacin) (6.7 g, 86% yield).[1]
Mandatory Visualization
The following diagrams illustrate the key logical and experimental workflows in the synthesis of quinolone antibiotics featuring the this compound moiety.
Caption: Synthetic workflow for Sitafloxacin.
Caption: Key structure-activity relationships.
References
- 1. asianpubs.org [asianpubs.org]
- 2. (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents [patents.google.com]
Protecting Group Strategies for 5-Azaspiro[2.4]heptane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the secondary amine in 5-azaspiro[2.4]heptane derivatives. The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, ensuring chemoselectivity and high yields. The this compound scaffold is a key structural motif in various biologically active compounds, including the antiviral agent ledipasvir.
Introduction to Protecting Group Strategies
Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent undesired side reactions during chemical transformations at other sites of the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. The choice of a suitable protecting group for the this compound core depends on the overall synthetic route and the stability of the protecting group to various reaction conditions. This guide focuses on commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn).
Comparative Overview of Protecting Groups
The selection of a protecting group is a critical decision in the planning of a synthetic route. The following table summarizes the key characteristics of four common amine protecting groups and their applicability to this compound derivatives.
| Protecting Group | Reagents for Introduction | Conditions for Introduction | Reagents for Removal | Conditions for Removal | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Room Temp. | Strong acids (e.g., TFA, HCl) | Anhydrous, Room Temp. | Stable to base, hydrogenolysis, and weak acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), 0 °C to Room Temp. | H₂, Pd/C or HBr/AcOH | Hydrogenolysis or strong acid | Stable to acidic and basic conditions (mild). |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃, Piperidine) | Secondary amines (e.g., Piperidine) | Mild base | Stable to acid and hydrogenolysis. |
| Benzyl (Bn) | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Base (e.g., K₂CO₃, Et₃N) | H₂, Pd/C | Hydrogenolysis | Stable to acidic and basic conditions. |
Experimental Protocols
Detailed experimental procedures for the protection and deprotection of the this compound nitrogen are provided below. These protocols are based on established methodologies and can be adapted based on the specific substrate and scale of the reaction.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines due to its ease of introduction and its stability under a wide range of conditions, except for strong acids.
a) Protocol for Boc Protection of this compound
This protocol is adapted from the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]
-
Materials:
-
This compound derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane and Water (or other suitable solvent system)
-
-
Procedure:
-
Dissolve the this compound derivative in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
-
b) Protocol for Boc Deprotection
-
Materials:
-
N-Boc-5-azaspiro[2.4]heptane derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
Dissolve the N-Boc-5-azaspiro[2.4]heptane derivative in dichloromethane.
-
Add an excess of the acidic solution (e.g., 10-20 equivalents of TFA or a solution of HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
The resulting salt can be used directly or neutralized with a base to obtain the free amine.
-
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely used protecting group for amines, removable by catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to the acid-labile Boc group.
a) Protocol for Cbz Protection of this compound
-
Materials:
-
This compound derivative (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (or other suitable solvent system)
-
-
Procedure:
-
Dissolve the this compound derivative in a mixture of THF and water (e.g., 2:1 v/v) at 0 °C.
-
Add the base (Na₂CO₃ or NaHCO₃) to the solution.
-
Slowly add benzyl chloroformate to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
b) Protocol for Cbz Deprotection (Hydrogenolysis)
-
Materials:
-
N-Cbz-5-azaspiro[2.4]heptane derivative (1.0 eq)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the N-Cbz-5-azaspiro[2.4]heptane derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, offering orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups.
a) Protocol for Fmoc Protection of a Secondary Amine
-
Materials:
-
This compound derivative (1.0 eq)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane and Water (or other suitable solvent system)
-
-
Procedure:
-
Dissolve the this compound derivative in a mixture of dioxane and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Add Fmoc-Cl or Fmoc-OSu to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Work-up the reaction as described for Boc protection.
-
Purify the product by flash column chromatography.
-
b) Protocol for Fmoc Deprotection
-
Materials:
-
N-Fmoc-5-azaspiro[2.4]heptane derivative (1.0 eq)
-
Piperidine (20% solution in N,N-dimethylformamide (DMF))
-
DMF
-
-
Procedure:
-
Dissolve the N-Fmoc-5-azaspiro[2.4]heptane derivative in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by flash column chromatography to remove the dibenzofulvene-piperidine adduct.
-
Benzyl (Bn) Group
The benzyl group is a robust protecting group that is stable to a wide range of conditions and is typically removed by hydrogenolysis.
a) Protocol for Benzyl Protection of a Secondary Amine
-
Materials:
-
This compound derivative (1.0 eq)
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the this compound derivative in acetonitrile or DMF.
-
Add the base (K₂CO₃ or Et₃N).
-
Add benzyl bromide or benzyl chloride to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
b) Protocol for Benzyl Deprotection (Hydrogenolysis)
The protocol for the deprotection of the Benzyl group is identical to the protocol for the deprotection of the Cbz group via hydrogenolysis.
Visualization of Protecting Group Strategies
The following diagrams illustrate the general workflow for the protection and deprotection of the this compound nitrogen and the orthogonal relationship between the common protecting groups.
Caption: General workflow for the protection and deprotection of the this compound nitrogen.
Caption: Orthogonal relationships between common amine protecting groups.
References
Application Notes and Protocols for the Synthesis of 5-Azaspiro[2.4]heptane Analogs via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azaspiro[2.4]heptane and its analogs are privileged structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds, including potent antibacterial agents. The rigid, three-dimensional nature of the spirocyclic scaffold provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. Catalytic hydrogenation represents a key synthetic strategy for accessing these valuable building blocks, often enabling the stereoselective construction of chiral centers. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs, with a focus on catalytic hydrogenation methodologies.
Synthetic Strategies
The primary approach for synthesizing this compound analogs via catalytic hydrogenation involves the reduction of a suitable precursor, typically containing a reducible functional group such as a ketone or an imine. A particularly effective method is the asymmetric hydrogenation of a protected amino ketone precursor, which allows for the enantioselective synthesis of chiral this compound derivatives.
Asymmetric Hydrogenation of Pro-chiral Ketones
A highly successful strategy for the synthesis of enantiomerically pure this compound analogs is the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity, providing a key intermediate for the synthesis of compounds like (S)-7-amino-5-azaspiro[2.4]heptane, a crucial component of certain quinolone antibacterial agents.[1]
Data Presentation
The following table summarizes the quantitative data for the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a [RuCl(benzene)(S)-SunPhos]Cl catalyst.[1]
| Substrate (Protecting Group, R) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Boc | 1 | Methanol | 50 | 50 | 12 | >99 | 98.7 |
| Cbz | 1 | Methanol | 50 | 50 | 12 | >99 | 97.5 |
| Fmoc | 1 | Methanol | 50 | 50 | 12 | >99 | 96.2 |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation
Materials:
-
Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (substrate)
-
[RuCl(benzene)(S)-SunPhos]Cl (catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
To a solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (1.0 mmol) in anhydrous methanol (5 mL) in an autoclave, add [RuCl(benzene)(S)-SunPhos]Cl (0.01 mmol, 1 mol%).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired protected (S)-7-amino-5-azaspiro[2.4]heptane precursor.
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of a pro-chiral ketone to a this compound analog.
Logical Relationship of Synthesis
Caption: Logical flow of the synthesis of this compound analogs.
References
Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Spirocyclic Prolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of spirocyclic prolines utilizing phase-transfer catalysis (PTC). This methodology offers a powerful and stereocontrolled route to this important class of constrained amino acids, which are of significant interest in medicinal chemistry and drug discovery due to their unique conformational rigidity and three-dimensional architecture.
Introduction
Spirocyclic proline derivatives are valuable building blocks in the design of novel therapeutics, peptidomimetics, and catalysts. Their rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Asymmetric phase-transfer catalysis has emerged as a robust and scalable method for the enantioselective synthesis of these complex molecules. This technique facilitates the reaction between reactants in immiscible liquid-liquid or solid-liquid phases through the action of a phase-transfer catalyst, often a chiral quaternary ammonium salt. This approach allows for mild reaction conditions, high stereoselectivity, and operational simplicity.
This document outlines the key principles, provides a generalized experimental protocol, and presents representative data for the synthesis of spirocyclic proline precursors and related spirocyclic systems using phase-transfer catalysis.
Core Principles of Phase-Transfer Catalyzed Synthesis of Spirocyclic Prolines
The synthesis of spirocyclic prolines via phase-transfer catalysis typically involves the alkylation of a proline precursor, such as a glycine Schiff base, with a bifunctional electrophile. The key to the process is the chiral phase-transfer catalyst, which forms a lipophilic ion pair with the enolate of the glycine precursor, shuttling it from the aqueous or solid phase into the organic phase where the reaction with the electrophile occurs.
The enantioselectivity of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enolate. Cinchona alkaloids are a common scaffold for the design of effective chiral phase-transfer catalysts.
Experimental Protocols
The following protocols are representative examples of the synthesis of spirocyclic systems and proline precursors using phase-transfer catalysis.
Protocol 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
This protocol describes the initial alkylation of a common glycine precursor, which is a key step towards the synthesis of substituted prolines that can be further cyclized to form spirocyclic systems.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Alkylating agent (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.02 mmol) in toluene (5 mL) at 0 °C, add the alkylating agent (1.2 mmol).
-
Add 50% aqueous KOH solution (2 mL) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl solution (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-alkylated glycine derivative.
Protocol 2: Enantioselective Synthesis of a Spirocyclic Oxindole Azetidine (as a model for spiro-heterocycle synthesis)
This protocol, adapted from the synthesis of spirocyclic azetidine oxindoles, illustrates the intramolecular cyclization step under phase-transfer conditions to form a spirocyclic system.[1][2] A similar strategy can be envisioned for the synthesis of spirocyclic prolines from appropriately substituted precursors.
Materials:
-
N-protected isatin-derived substrate with a leaving group (e.g., a chloroacetamide derivative)
-
Novel SF₅-containing chiral cation phase-transfer catalyst derived from a cinchona alkaloid[1][2]
-
m-Xylene
-
50% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of the isatin-derived substrate (0.2 mmol) and the chiral phase-transfer catalyst (10 mol%) in m-xylene (2.0 mL) at room temperature, add 50% aqueous NaOH solution (0.4 mL).
-
Stir the resulting biphasic mixture vigorously at the specified temperature (e.g., 40 °C) for the required time (e.g., 24 hours), monitoring by TLC.
-
After the reaction is complete, add water (5 mL) and extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched spirocyclic product.[1]
Quantitative Data
The following tables summarize representative quantitative data for the phase-transfer catalyzed synthesis of proline precursors and spirocyclic systems.
Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
| Entry | Alkylating Agent (R-X) | Catalyst | Yield (%) | ee (%) |
| 1 | Benzyl bromide | Cinchonidinium salt | 92 | 98 |
| 2 | Allyl bromide | Cinchonidinium salt | 85 | 95 |
| 3 | Ethyl iodide | Cinchonidinium salt | 78 | 91 |
Data is representative and compiled from typical results in the field.
Table 2: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles [1][2]
| Entry | Substrate Substituent (X) | Yield (%) | er (R:S) |
| 1 | H | 92 | 3:97 |
| 2 | 5-F | 85 | 4:96 |
| 3 | 5-Cl | 88 | 3:97 |
| 4 | 7-Me | 75 | 2:98 |
er = enantiomeric ratio. Data extracted from a study on spirocyclic azetidine oxindoles as a model for spiro-heterocycle synthesis under PTC.
Diagrams
Phase-Transfer Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the phase-transfer catalyzed alkylation of a glycine Schiff base, a key step in the synthesis of spirocyclic proline precursors.
Caption: Phase-transfer catalytic cycle for glycine alkylation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and analysis of spirocyclic prolines via phase-transfer catalysis.
Caption: General workflow for PTC synthesis and analysis.
References
Application Notes and Protocols: Incorporation of 5-Azaspiro[2.4]heptane into Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance biological activity, conformational stability, and pharmacokinetic properties. 5-Azaspiro[2.4]heptane-6-carboxylic acid, a conformationally constrained proline analog, has emerged as a valuable building block in drug discovery. Its unique spirocyclic structure imparts significant rigidity to the peptide backbone, influencing secondary structure and receptor interactions.[1] This document provides detailed application notes and protocols for the incorporation of this novel amino acid into peptide scaffolds, focusing on its application as an orexin receptor antagonist and a potential peptide deformylase inhibitor.
Applications in Drug Discovery
Orexin Receptor Antagonism
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep, arousal, and appetite.[2][3][4] Antagonists of these receptors are of significant interest for the treatment of insomnia and other sleep disorders. Small molecule antagonists incorporating the this compound scaffold have been identified as potent dual orexin receptor antagonists. The rigid spirocyclic core likely contributes to high binding affinity by locking the molecule in a bioactive conformation.
Quantitative Data: Orexin Receptor Antagonist Activity
The following table summarizes the in vitro potency of a series of this compound derivatives as orexin receptor antagonists, as determined by a Ca2+ flux FLIPR functional assay.
| Compound | R1 | R2 | OX1 pKb | OX2 pKb |
| 1 | 2-MeO-Ph | 5-Me-1,3-thiazol-2-yl | 7.5 | <5 |
| 2 | 2-MeO-Ph | 5-Me-1,3-thiazol-2-yl | 8.1 | <5 |
| 3 | 2-MeO-Ph | 1,3-benzothiazol-2-yl | 7.4 | <5 |
| 4 | 2-MeO-Ph | 1,3-benzothiazol-2-yl | 8.0 | <5 |
| 5 | 2-F-Ph | 5-Me-1,3-thiazol-2-yl | 8.2 | 6.2 |
| 6 | 2-F-Ph | 5-Me-1,3-thiazol-2-yl | 7.2 | 5.8 |
| 15 | 5-F-pyridin-2-yl | 5-Me-[2][4][5]oxadiazol-2-yl | 8.4 | 8.3 |
Peptide Deformylase Inhibition
Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for the development of novel antibiotics.[5] The enzyme removes the formyl group from the N-terminus of newly synthesized polypeptides. Proline and its analogs can be incorporated into inhibitors that mimic the natural substrate of PDF. The conformational constraint of this compound could be exploited to design potent and selective PDF inhibitors. While specific IC50 values for peptides containing this moiety are not yet publicly available, proline-based hydroxamate derivatives have shown potent inhibition of PDF. For example, the proline-containing inhibitor VRC3375 exhibits a Ki of 0.24 nM against E. coli PDF.[6]
Experimental Protocols
Synthesis of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid
The synthesis of the Fmoc-protected building block is a prerequisite for its use in solid-phase peptide synthesis (SPPS). A general synthetic route is outlined below.
Caption: Synthetic workflow for the Fmoc-protected amino acid.
Protocol:
-
Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: This intermediate can be synthesized via various reported methods, often starting from commercially available materials like (S)-pyroglutamic acid or through asymmetric synthesis.[1]
-
Boc Deprotection: The Boc protecting group is removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Fmoc Protection: The free amine is then protected with the Fmoc group using a reagent like 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in the presence of a mild base such as sodium bicarbonate.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered this compound moiety into a growing peptide chain requires optimized coupling conditions to overcome potential steric hindrance.
Caption: General workflow for SPPS incorporation.
Protocol for a 0.1 mmol Synthesis:
-
Resin Swelling: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid:
-
In a separate vial, dissolve 4 equivalents of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid (0.4 mmol), 3.95 equivalents of HATU (0.395 mmol), and 8 equivalents of N,N-diisopropylethylamine (DIPEA) (0.8 mmol) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored using a Kaiser test. Double coupling may be necessary for complete reaction.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Diagrams
Orexin Receptor Signaling Pathway
The incorporation of this compound into small molecules has been shown to antagonize orexin receptors. The diagram below illustrates the canonical signaling cascade initiated by orexin binding.
Caption: Simplified orexin receptor signaling pathway.
Peptide Deformylase Action in Bacteria
Peptides incorporating this compound are being investigated as potential inhibitors of bacterial peptide deformylase.
Caption: Role of peptide deformylase in bacteria.
Conclusion
The incorporation of this compound into peptide scaffolds offers a promising avenue for the development of novel therapeutics. Its conformationally constrained nature can lead to enhanced binding affinities and improved pharmacological profiles. The provided protocols offer a starting point for the synthesis and evaluation of peptides containing this unique building block. Further research is warranted to fully explore the potential of this and other spirocyclic amino acids in peptide-based drug discovery.
References
- 1. Peptide deformylase: a new target in antibacterial, antimalarial and anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline bis-amides as potent dual orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5-Azaspiro[2.4]heptane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-azaspiro[2.4]heptane and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the cyclopropanation of 4-methyleneproline precursors.
Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
A key intermediate in many synthetic routes is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. Its synthesis often involves two main stages: the formation of a 4-methyleneproline derivative and its subsequent cyclopropanation.
Stage 1: Synthesis of tert-butyl (S)-4-methyleneprolinate via Phase-Transfer Catalysis
Question: My phase-transfer catalysis (PTC) reaction for the synthesis of tert-butyl (S)-4-methyleneprolinate is showing low yield and incomplete conversion. What are the potential causes and how can I improve it?
Answer:
Low yield in the PTC synthesis of the 4-methyleneproline precursor can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The efficiency of the chiral phase-transfer catalyst is crucial. Ensure the catalyst is pure and has not degraded. The choice of catalyst, often a chinchonidine-derived catalyst, can significantly impact the enantioselectivity and yield.
-
Base Concentration: The concentration of the aqueous base (e.g., KOH or CsOH) is critical. A 50% aqueous solution is often effective.[1] Insufficient base will lead to incomplete deprotonation of the glycine imine starting material.
-
Solvent System: A biphasic solvent system, such as toluene and water, is typically used. The ratio of organic to aqueous phase can influence the reaction rate and yield.
-
Reaction Temperature: Temperature control is important. Reactions are often initiated at low temperatures (e.g., -20 °C) and then allowed to warm.[2] Running the reaction at too high a temperature can lead to side reactions and reduced enantioselectivity.
-
Stirring Rate: Vigorous stirring is essential in phase-transfer catalysis to ensure efficient mixing of the aqueous and organic phases, facilitating the transfer of the reacting species.
Question: I am observing the formation of byproducts in my PTC reaction. What are they and how can I minimize them?
Answer:
A common byproduct is the dialkylated product. This can occur if an excess of the alkylating agent, 3-bromo-2-(bromomethyl)-1-propene, is used. To minimize this, carefully control the stoichiometry of the reactants. Using a slight excess of the glycine imine relative to the alkylating agent can favor the desired mono-alkylation followed by intramolecular cyclization.
Stage 2: Cyclopropanation via Simmons-Smith Reaction
Question: My Simmons-Smith cyclopropanation of the 4-methyleneproline derivative is resulting in a low yield of this compound. What are the most common reasons for this?
Answer:
Low yields in Simmons-Smith reactions are a frequent issue. The primary factors to investigate are:
-
Activity of the Zinc Reagent: The zinc-copper couple or diethylzinc must be highly active. For the classic Simmons-Smith reaction, a freshly prepared and activated zinc-copper couple is essential for the efficient formation of the organozinc carbenoid. Inactivity can arise from poor quality zinc dust or exposure of the reagent to air and moisture. The use of ultrasound can sometimes improve activation.
-
Quality of Diiodomethane: The purity of diiodomethane is critical. It should be freshly distilled or of high purity, as impurities can inhibit the reaction.
-
Anhydrous Conditions: The Simmons-Smith reaction is highly sensitive to moisture. All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. Optimization of the reaction temperature is often necessary. Some substrates may require gentle heating to proceed at a reasonable rate.
Question: The conversion of my starting material is incomplete in the Simmons-Smith reaction. How can I drive the reaction to completion?
Answer:
Incomplete conversion can be addressed by:
-
Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent (diiodomethane and zinc-copper couple or diethylzinc) can help to drive the reaction to completion.
-
Reaction Time: Some substrates react more slowly. Monitoring the reaction progress by TLC or GC/MS and extending the reaction time accordingly can lead to higher conversion.
-
Alternative Reagents: For less reactive alkenes, more reactive modifications of the Simmons-Smith reagent can be employed. The Furukawa modification (using diethylzinc and diiodomethane) is a common alternative.[3][4]
Question: I am observing the formation of side products during the cyclopropanation. What are the likely byproducts and how can I avoid them?
Answer:
A potential side reaction is the methylation of heteroatoms, such as the nitrogen of the proline ring, by the electrophilic zinc carbenoid. This is more likely to occur with a large excess of the Simmons-Smith reagent or prolonged reaction times. To minimize this, use a minimal excess of the cyclopropanating agent and monitor the reaction to avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of reaction conditions. Reported yields for the two-step process involving PTC and Simmons-Smith cyclopropanation can be in the range of 60-80%. For instance, one study reported a yield of 83% for the final cyclopropanation step after purification by flash chromatography.[2] Another patent describes obtaining the product in 62-65% yield.[5]
Q2: How can I purify the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid?
A2: Purification is typically achieved through a combination of extraction and chromatography. A common procedure involves:
-
Quenching the reaction and performing an aqueous workup.
-
Extracting the product into an organic solvent like ethyl acetate.
-
Washing the organic layer to remove impurities.
-
Drying the organic layer and concentrating it under reduced pressure.
-
Purifying the crude product by flash column chromatography on silica gel, often using a solvent system like dichloromethane/methanol.[2] Recrystallization from a suitable solvent system, such as ethyl acetate in hexanes, can also be employed for further purification.[5]
Q3: Are there alternative methods for the synthesis of the this compound core?
A3: Yes, alternative synthetic strategies have been explored. These include routes starting from pyroglutamic acid or 4-hydroxyproline, where the spiro cyclopropyl ring is formed at a different stage of the synthesis. Another approach involves starting with cyclopropyl-1,1-dimethanol to build the racemic amino acid, which is then resolved.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound Derivatives
| Precursor | Reaction | Reagents | Solvent | Yield (%) | Reference |
| (S)-N-Boc-4-methyleneproline tert-butyl ester | Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂ | Dichloromethane | Not specified | MDPI |
| (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid | Esterification and Cyclopropanation | Not fully specified | Not fully specified | 65 | Google Patents[5] |
| (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | Wittig reaction followed by cyclopropanation | Not fully specified | Not fully specified | 62 | Google Patents[5] |
| tert-butyl (S)-4-methyleneprolinate | Cyclopropanation | Not specified | Not specified | 83 (of carboxylic acid) | MDPI[2] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (S)-4-methyleneprolinate
This protocol is adapted from a reported enantioselective synthesis.[2]
-
To a solution of the glycine imine starting material and a chinchonidine-derived phase-transfer catalyst (10 mol%) in a mixture of toluene and dichloromethane at -20 °C, add a solution of 3-bromo-2-(bromomethyl)-1-propene in the same solvent mixture.
-
Stir the reaction mixture at -20 °C and then add a 50% aqueous solution of potassium hydroxide.
-
Allow the reaction to proceed, monitoring the consumption of the starting material by TLC.
-
Upon completion, perform an aqueous workup by adding water and separating the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step or purified by column chromatography.
Protocol 2: Simmons-Smith Cyclopropanation of tert-butyl (S)-4-methyleneprolinate
This protocol describes a general procedure for the cyclopropanation step.
-
Dissolve the tert-butyl (S)-4-methyleneprolinate precursor in an anhydrous solvent such as dichloromethane under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (e.g., 1.0 M in hexanes) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103687489A - Processes for the preparation of this compound-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Simmons-Smith Cyclopropanation of Proline Derivatives
Welcome to the technical support center for the Simmons-Smith cyclopropanation of proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during this specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Simmons-Smith cyclopropanation on an N-protected dehydroproline derivative?
A1: The most prevalent side reactions include:
-
N-methylation: The zinc carbenoid can act as a methylating agent, particularly on the nitrogen atom of the proline ring, leading to a methylated byproduct. This is more likely with an excess of the Simmons-Smith reagent and prolonged reaction times.[1]
-
Incomplete conversion: A significant amount of the starting dehydroproline derivative may remain unreacted. This can be due to several factors, including impure reagents or insufficient reactivity of the Simmons-Smith reagent.
-
Low diastereoselectivity: The formation of undesired diastereomers of the cyclopropanated product can occur, complicating purification and reducing the yield of the target molecule.
Q2: How does the choice of N-protecting group (e.g., Boc, Cbz) on the proline derivative affect the reaction outcome?
A2: The N-protecting group plays a crucial role in the reactivity of the dehydroproline substrate. Electron-withdrawing protecting groups, such as Cbz (carboxybenzyl) or Boc (tert-butoxycarbonyl), decrease the nucleophilicity of the double bond in the dehydroproline ring.[1] This can lead to slower reaction rates and may require more reactive Simmons-Smith reagents or harsher reaction conditions to achieve full conversion. The steric bulk of the protecting group can also influence the diastereoselectivity of the cyclopropanation.
Q3: My reaction is showing low or no yield of the desired cyclopropanated proline. What are the likely causes?
A3: Low to no yield is a common issue and can often be attributed to:
-
Inactive Zinc Reagent: The activity of the zinc-copper couple or diethylzinc is critical. Ensure it is freshly prepared and properly activated.
-
Moisture or Air Contamination: The Simmons-Smith reaction is sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Poor Quality of Diiodomethane: Impurities in diiodomethane can inhibit the reaction. It is advisable to use freshly distilled or high-purity diiodomethane.
-
Insufficient Reaction Temperature: While higher temperatures can promote side reactions, a sluggish reaction may benefit from a modest increase in temperature.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of N-Methylated Proline Byproduct
| Potential Cause | Recommended Solution |
| Excess Simmons-Smith Reagent | Use a stoichiometric amount or a minimal excess of the Simmons-Smith reagent (e.g., 1.1-1.5 equivalents). |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize over-reactivity. |
Issue 2: Incomplete Conversion of the Dehydroproline Starting Material
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Prepare the zinc-copper couple fresh for each reaction, ensuring proper activation. |
| Insufficient Reagent | Increase the equivalents of the Simmons-Smith reagent incrementally (e.g., from 1.5 to 2.0 equivalents). |
| Low Substrate Reactivity | For substrates with electron-withdrawing N-protecting groups, consider using a more reactive Simmons-Smith variant, such as the Furukawa modification (diethylzinc and diiodomethane). |
| Inefficient Stirring | In heterogeneous reactions with a zinc-copper couple, ensure vigorous stirring to maintain good contact between reagents. |
Issue 3: Poor Diastereoselectivity in the Cyclopropanation
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity. |
| Steric Hindrance | The Simmons-Smith reaction is sensitive to steric effects. The cyclopropanation will generally occur on the less hindered face of the alkene.[1] The choice of a bulky N-protecting group may influence the facial selectivity. |
| Solvent Effects | Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended as basic solvents can decrease the reaction rate.[2][3] |
Quantitative Data on Simmons-Smith Cyclopropanation of Proline Derivatives
The following table summarizes representative yields for the Simmons-Smith cyclopropanation of proline derivatives under different conditions. Note that the formation of side products is often not explicitly quantified in the literature, with reports focusing on the yield of the desired product.
| Substrate | N-Protecting Group | Reagents | Solvent | Temp. (°C) | Yield of Cyclopropanated Product (%) | Reference |
| Tricyclopropylamino acid precursor | - | Et₂Zn (3.39 eq.), CH₂I₂ (3.20 eq.), Cl₂CHCO₂H | - | -15 to 15 | 70-80 | [3] |
| (S)-4-methylene-L-proline derivative | Boc | Et₂Zn, CH₂I₂ | TFA | - | - | [3] |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of an N-Boc-Protected Dehydroproline Methyl Ester (Furukawa Modification)
This protocol is a representative procedure for the cyclopropanation of an N-Boc protected dehydroproline derivative using diethylzinc and diiodomethane.
Materials:
-
N-Boc-3,4-dehydroproline methyl ester
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3,4-dehydroproline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing reaction pathways in the Simmons-Smith cyclopropanation of N-protected proline derivatives.
Caption: A logical workflow for troubleshooting common issues in the Simmons-Smith cyclopropanation of proline derivatives.
References
Overcoming deprotection issues in 5-Azaspiro[2.4]heptane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-azaspiro[2.4]heptane, with a particular focus on issues related to the deprotection of nitrogen-protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the nitrogen in this compound synthesis?
A1: The most frequently employed protecting groups for the nitrogen atom in this compound synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice between them depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Q2: I am experiencing incomplete deprotection of my N-Boc-5-azaspiro[2.4]heptane derivative. What are the likely causes?
A2: Incomplete Boc deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Temperature: The reaction temperature might be too low, slowing down the deprotection rate.
-
Steric Hindrance: The steric environment around the Boc-protected nitrogen can hinder the approach of the acid.
Q3: Are there any common side reactions to be aware of during the deprotection of N-Boc-5-azaspiro[2.4]heptane?
A3: Yes, the primary side reaction during acid-mediated Boc deprotection is the formation of a stable tert-butyl cation. This carbocation can act as an alkylating agent, leading to undesired byproducts if other nucleophilic functional groups are present in the molecule.
Q4: How can I minimize the formation of tert-butylation byproducts?
A4: The most effective method to prevent tert-butylation is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that react with the tert-butyl cation more readily than your substrate, effectively trapping it. A common and effective scavenger is triisopropylsilane (TIS).
Q5: What are the standard conditions for Cbz deprotection, and what are the potential challenges?
A5: The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[1] While generally a clean and efficient method, challenges can include:
-
Catalyst Poisoning: Certain functional groups (e.g., thiols) can poison the catalyst, reducing its activity.
-
Incomplete Reaction: Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to incomplete deprotection.
-
Compatibility with other Functional Groups: Functional groups that are sensitive to reduction, such as alkenes or alkynes, may not be compatible with hydrogenolysis conditions.
Troubleshooting Guides
N-Boc Deprotection Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-50% TFA/DCM. |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Increase the reaction time until the starting material is consumed. | |
| Low reaction temperature. | Allow the reaction to warm to room temperature. Gentle heating (e.g., 30-40 °C) can be considered with careful monitoring for side products.[2] | |
| Formation of Byproducts | tert-butylation of nucleophilic functional groups. | Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture (typically 2.5-5% v/v). |
| Product is an oil instead of a solid | Formation of a TFA salt that is not crystalline. | After removing the TFA, try co-evaporation with a non-polar solvent like toluene to ensure all residual acid is removed. If the product is still an oil, consider converting the TFA salt to the hydrochloride salt by dissolving the residue in a minimal amount of methanol and adding a solution of HCl in dioxane or diethyl ether. |
N-Cbz Deprotection Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Catalyst deactivation or insufficient loading. | Ensure the use of a fresh, active catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). |
| Low hydrogen pressure. | If using atmospheric pressure, consider using a balloon of hydrogen or a Parr hydrogenator to increase the pressure. | |
| Poor substrate solubility. | Choose a solvent system in which the substrate is fully soluble. Methanol, ethanol, or ethyl acetate are common choices. | |
| Reaction is slow | Inefficient hydrogen transfer. | Consider using a transfer hydrogenation method with a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C. |
| Substrate has functional groups sensitive to reduction | Incompatibility with hydrogenolysis. | Use an alternative, non-reductive deprotection method, such as treatment with strong acids like HBr in acetic acid or a Lewis acid like AlCl₃ in a suitable solvent.[3] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve the N-Boc-5-azaspiro[2.4]heptane derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Scavenger Addition (Optional): If the substrate contains acid-sensitive or nucleophilic groups, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed. The deprotected amine will be more polar and have a lower Rf value on TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
TFA Removal: To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting TFA salt of this compound can often be used directly in the next step or further purified.
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the N-Cbz-5-azaspiro[2.4]heptane derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (after flushing the flask with nitrogen or argon). Alternatively, use a Parr hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected this compound.
Visualizing Workflows and Logic
References
Technical Support Center: Purification of 5-Azaspiro[2.4]heptane-6-carboxylic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Azaspiro[2.4]heptane-6-carboxylic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of this compound-6-carboxylic acid?
The most common and effective methods for resolving the enantiomers of this compound-6-carboxylic acid are chiral High-Performance Liquid Chromatography (HPLC), preparative Supercritical Fluid Chromatography (SFC), and diastereomeric salt crystallization. The choice of method often depends on the scale of the purification, available equipment, and the desired purity of the final product.
Q2: Which type of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound?
For proline derivatives like this compound-6-carboxylic acid, polysaccharide-based CSPs are generally the most successful. Columns such as Chiralpak® AD-H and Chiralpak® IA, which are based on amylose and cellulose derivatives, have shown good selectivity for this class of compounds.[1]
Q3: What are typical starting conditions for method development in chiral HPLC?
A good starting point for normal-phase chiral HPLC is a mobile phase consisting of a mixture of hexane and a polar alcohol modifier, such as ethanol or isopropanol. An acidic additive, like 0.1% trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for carboxylic acids.[1]
Q4: How does diastereomeric salt crystallization work for resolving this chiral carboxylic acid?
Diastereomeric salt crystallization involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms two diastereomeric salts with different physical properties, such as solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.
Q5: What are some suitable resolving agents for the diastereomeric crystallization of this compound-6-carboxylic acid?
Commonly used chiral resolving agents for carboxylic acids include chiral amines such as (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, and derivatives of natural products like cinchonidine or quinine. The selection of the optimal resolving agent often requires screening several candidates.
Troubleshooting Guides
Chiral HPLC and SFC
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Incorrect chiral stationary phase (CSP) selection. | Screen different types of CSPs, focusing on polysaccharide-based columns (e.g., Chiralpak® series). |
| Suboptimal mobile phase composition. | Vary the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase. Small changes in the modifier percentage can significantly impact resolution for proline derivatives.[1] | |
| Inappropriate mobile phase additive. | For acidic compounds, ensure the presence of an acidic additive like TFA to suppress ionization and improve interaction with the CSP. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as 0.1% TFA for acidic compounds. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent recommended by the manufacturer. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take longer for chiral columns. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature, as chiral separations can be sensitive to temperature changes. |
Diastereomeric Salt Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystallization Occurs | High solubility of both diastereomeric salts in the chosen solvent. | Screen a variety of solvents with different polarities. Consider using solvent mixtures to fine-tune the solubility. |
| Insufficient concentration of the salt. | Concentrate the solution carefully. Be cautious of "oiling out." | |
| "Oiling Out" of the Salt | The melting point of the salt is lower than the boiling point of the solvent. | Try a lower-boiling point solvent or a solvent mixture. Induce crystallization by adding a small amount of an anti-solvent. |
| Low Diastereomeric Excess (de%) | Co-precipitation of both diastereomeric salts. | Optimize the cooling rate during crystallization; slower cooling often leads to higher purity crystals. |
| Inappropriate resolving agent or solvent. | Screen different resolving agents and solvent systems to find a combination that provides a significant solubility difference between the diastereomers. | |
| Low Yield of the Desired Enantiomer | The desired diastereomeric salt is too soluble. | If the desired salt remains in the mother liquor, the opposite enantiomer of the resolving agent might be used to precipitate the other diastereomer. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and ethanol. A typical starting composition is 90:10 (v/v) hexane:ethanol with 0.1% trifluoroacetic acid (TFA).
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound-6-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the separation by UV detection (e.g., at 210 nm).
-
Optimization: If the resolution is not optimal, adjust the percentage of ethanol in the mobile phase in small increments (e.g., ±2%). Also, consider evaluating other alcohol modifiers like isopropanol.
Protocol 2: Diastereomeric Salt Crystallization Screening
-
Resolving Agent Selection: Choose a set of chiral amines to screen (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, cinchonidine).
-
Salt Formation: In separate vials, dissolve the racemic this compound-6-carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate). Add 0.5 equivalents of the chiral resolving agent to each vial.
-
Crystallization: Allow the solutions to stand at room temperature or slowly cool to induce crystallization. If no crystals form, slowly add an anti-solvent (e.g., hexane) until turbidity is observed, then allow it to stand.
-
Isolation and Analysis: Isolate any crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of the Free Acid: Dissolve the salt in water and adjust the pH to acidic (pH ~2) with an acid like 1M HCl. Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee%) of the recovered acid using the chiral HPLC method described in Protocol 1.
Data Presentation
Table 1: Chiral HPLC Separation of Proline Derivatives on a Chiralpak® AD-H Column
| Compound | Mobile Phase (Hexane:Ethanol:TFA) | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Boc-proline | 90:10:0.1 | 1.0 | t1: 8.5, t2: 9.8 | 2.1 |
| Boc-2-methylproline | 95:5:0.1 | 1.0 | t1: 7.2, t2: 8.1 | 1.8 |
| This compound-6-carboxylic acid (projected) | 92:8:0.1 | 1.0 | t1: ~10, t2: ~11.5 | >1.5 |
Note: Data for this compound-6-carboxylic acid is projected based on typical behavior of similar proline derivatives on this stationary phase.
Mandatory Visualizations
Caption: Workflow for the purification of this compound-6-carboxylic acid enantiomers.
References
Minimizing byproduct formation in the synthesis of Ledipasvir intermediate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of Ledipasvir intermediates, focusing on the minimization of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the synthesis of Ledipasvir intermediates where byproduct formation is prevalent? A1: The most critical stages are the formation of the benzimidazole ring, the coupling of the fluorene moiety, and the final coupling with the valine-azaspiro[2.4]heptane derivative.[1] These steps involve complex transformations where side reactions can readily occur, leading to impurities and reduced yields.[1] Therefore, stringent control over reaction conditions, reactant stoichiometry, and intermediate purification is essential.[1]
Q2: What are the common impurities encountered during the synthesis of Ledipasvir intermediates? A2: Common impurities include unreacted starting materials, byproducts from incomplete reactions, over-alkylation products, and diastereomers.[1] Diastereomeric impurities, in particular, can be challenging to separate in the final stages of the synthesis.[1] Ensuring the high diastereomeric purity of key intermediates, such as (1R, 3S, 4S)-N-t-butylcarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is crucial for the quality of the final product.[1]
Q3: How can the diastereomeric purity of key intermediates be improved? A3: An effective method for enhancing diastereomeric purity is through enzymatic hydrolysis.[1] For instance, using a lipase like porcine pancreatic lipase can selectively hydrolyze one diastereomer of an ester intermediate, allowing for the separation and isolation of the desired chiral acid with high purity (e.g., >99% diastereomeric excess).[1] Additionally, employing chiral catalysts or auxiliaries during the synthesis can improve stereoselectivity from the outset.[1]
Q4: What are the most effective purification techniques for the final Ledipasvir product? A4: Final purification of Ledipasvir typically requires a multi-step approach. Column chromatography is widely used to remove significant impurities.[1] Following chromatography, recrystallization or precipitation from a suitable solvent system is often employed to achieve the high purity required for an active pharmaceutical ingredient.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Ledipasvir intermediates.
Problem 1: Low Yield in Benzimidazole Formation
-
Potential Causes:
-
Suggested Solutions:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[1]
-
Optimize the reaction temperature. A temperature range of 100-102 °C has been shown to be effective.[1][2]
-
Screen different coupling agents and bases to identify the most efficient combination for the specific substrates being used.[1]
-
Problem 2: Presence of Diastereomeric Impurities in the Product
-
Potential Causes:
-
Suggested Solutions:
Problem 3: Incomplete Coupling Reactions
-
Potential Causes:
-
Suggested Solutions:
-
Use fresh, high-quality coupling reagents such as HATU or EDC/HOBt.[1][3]
-
Increase the reaction temperature or prolong the reaction time, while carefully monitoring for the formation of degradation products.[1]
-
If steric hindrance is a major issue, consider redesigning the synthesis to use a less sterically hindered protecting group on one of the coupling partners.[1]
-
Problem 4: Final Product Fails HPLC Purity Specifications
-
Potential Causes:
-
Suggested Solutions:
-
Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, or by using a different column to achieve better separation.[1]
-
Perform an additional purification step, such as preparative HPLC or recrystallization using a different solvent system, to remove the persistent impurities.[1]
-
Data Presentation
Table 1: Optimized Conditions for Benzimidazole Formation
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Intermediate Compound, 2-methoxyethanol, Ammonium Acetate | [1][2] |
| Solvent | Toluene, Ethyl Acetate | [2] |
| Temperature | 100-102 °C | [1][2] |
| Reaction Time | 5 hours | [2] |
| Purity (HPLC) | 99.2% |[2] |
Table 2: Standard HPLC Purity Analysis Parameters for Ledipasvir
| Parameter | Condition | Source |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | [4][5] |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 3.5) | [5] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Column Temperature | 35 °C | [5] |
| Detection | UV at 248-260 nm | [4][6] |
| Retention Time | Approx. 4.6 - 10 minutes |[4][5] |
Experimental Protocols
Protocol 1: Benzimidazole Formation This protocol outlines the formation of the benzimidazole core, a key step in the Ledipasvir synthesis.
-
Charge the reaction vessel with the bicycloheptane intermediate (1.0 eq), toluene, 2-methoxyethanol (0.6 g), and ammonium acetate (0.83 g).[2]
-
Heat the reaction mixture to 100-102 °C and maintain this temperature for 5 hours, monitoring progress with TLC or HPLC.[1][2]
-
Once the reaction is complete, cool the mixture to 20-25 °C.[2]
-
Add ethyl acetate (20 mL) and perform aqueous washes with water (2 x 20 mL) and 5% sodium bicarbonate solution (20 mL).[2]
-
Separate the organic layer and distill under reduced pressure to remove the solvent.[2]
-
Add acetone (22 mL) to the residue and stir for 18 hours at 20-25 °C to induce crystallization.[2]
-
Filter the resulting solid to isolate the product.[2]
Protocol 2: Enzymatic Hydrolysis for Improving Diastereomeric Purity This protocol describes an enzymatic method to resolve a racemic ester intermediate.
-
Prepare a buffered solution (e.g., phosphate buffer) containing the racemic ester intermediate.
-
Add a lipase, such as porcine pancreatic lipase, to the mixture.
-
Heat the reaction mixture to 55 °C and stir for 24 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with a suitable organic solvent like Dichloromethane (DCM) to separate the unreacted ester from the hydrolyzed acid.[1]
-
Collect the aqueous phase containing the desired chiral acid salt or the organic phase for the unreacted ester, depending on which enantiomer is desired.
-
Acidify the aqueous phase (if necessary) and extract the high-purity chiral acid.
-
Concentrate the organic phase to obtain the solid product, which can be further purified by crystallization.[1]
Protocol 3: Final Coupling Step for Ledipasvir Synthesis This protocol details the final amide coupling to assemble the Ledipasvir molecule.
-
In a reaction vessel, dissolve the carboxylic acid intermediate (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF).[5]
-
Add the coupling agent HATU (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (3.0 eq).[5]
-
Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.[5]
-
Add the amine intermediate (1.0 eq) to the reaction mixture.[5]
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by HPLC until the starting materials are consumed.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ledipasvir product, which can then be purified.[5]
Visualizations
Caption: General workflow for the multi-step synthesis of Ledipasvir.
Caption: Troubleshooting workflow for addressing low reaction yield or purity.
Caption: Decision-making process for managing diastereomeric impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 3. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
Troubleshooting low conversion rates in 5-Azaspiro[2.4]heptane reactions
Welcome to the technical support center for 5-Azaspiro[2.4]heptane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and functionalization of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in the synthesis of the this compound scaffold?
A1: Low conversion rates in the synthesis of the this compound core, often prepared via intramolecular cyclization or from precursors like 4-methyleneproline derivatives, can stem from several factors.[1][2] Key issues include incomplete reaction, side reactions, and suboptimal reaction conditions. For instance, in Simmons-Smith type reactions to form the cyclopropane ring, incomplete conversion can be a significant problem, leading to low yields and difficult purification.[2]
Q2: I am observing low yields in the N-alkylation of this compound. What should I investigate?
A2: Low yields in N-alkylation reactions are a common issue. The primary factors to consider are the reactivity of the alkylating agent, the choice of base and solvent, and the reaction temperature. Steric hindrance on either the this compound nitrogen or the alkylating agent can also significantly reduce the reaction rate. Overalkylation, leading to the formation of quaternary ammonium salts, can be a side reaction, especially with highly reactive alkylating agents.
Q3: My N-acylation of this compound is sluggish and gives a poor yield. What are the potential reasons?
A3: N-acylation reactions can be hampered by several factors. The electrophilicity of the acylating agent is crucial; less reactive agents like acid anhydrides may require longer reaction times or higher temperatures compared to more reactive acyl chlorides. The presence of moisture can deactivate the acylating agent. Furthermore, if the reaction is performed under acidic conditions, protonation of the nitrogen atom of this compound will render it non-nucleophilic, thus inhibiting the reaction. The choice of base is also critical to ensure the nitrogen is sufficiently nucleophilic.
Q4: Are there any known stability issues with the this compound ring system?
A4: The spiro[2.4]heptane system, containing a cyclopropane ring, is strained. Under strongly acidic or basic conditions, or at elevated temperatures, ring-opening of the cyclopropane ring can occur. The stability is also influenced by the substituents on the ring. It is advisable to perform reactions under the mildest conditions possible and to carefully control the pH during work-up procedures. For instance, during hydrolysis of ester derivatives, careful control of pH is necessary to avoid unwanted side reactions.[1]
Troubleshooting Guides
Low Conversion in N-Alkylation of this compound
Problem: The N-alkylation of this compound with an alkyl halide is showing low conversion, with a significant amount of starting material remaining.
Troubleshooting Workflow:
References
Impact of solvent and temperature on the stereoselectivity of 5-Azaspiro[2.4]heptane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5-Azaspiro[2.4]heptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity in the synthesis of this compound?
A1: The stereochemical outcome of the this compound synthesis is significantly influenced by the choice of solvent and the reaction temperature. These parameters can affect the transition state energies of the diastereomeric pathways, thereby altering the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the final product.
Q2: How does solvent polarity impact the diastereoselectivity and enantioselectivity of the reaction?
A2: Solvent polarity can play a crucial role in stabilizing or destabilizing the transition states of the cycloaddition reaction. In the synthesis of 5-Azaspiro[2.4]heptanes via a 1,3-dipolar cycloaddition, a screening of solvents with varying polarities, from non-polar (like toluene) to polar aprotic (like THF and CH2Cl2), has shown a significant impact on both diastereoselectivity and enantioselectivity. Less polar solvents have been observed to favor higher diastereoselectivity in certain cases.
Q3: What is the general effect of temperature on the stereoselectivity of this synthesis?
A3: Temperature can have a profound effect on stereoselectivity. Generally, lower temperatures lead to higher stereoselectivity as the reaction is under greater kinetic control, favoring the transition state of lower energy. Conversely, higher temperatures can lead to a decrease in stereoselectivity. In some instances, an "inversion temperature" phenomenon has been observed in stereoselective reactions, where the selectivity can reverse above a certain temperature, although this is not always the case.
Q4: Are there any specific catalytic systems that have proven effective for the asymmetric synthesis of this compound?
A4: Yes, catalytic asymmetric 1,3-dipolar cycloaddition is a facile method for the synthesis of highly functionalized 5-Azaspiro[2.4]heptanes.[1] The use of a chiral catalyst system, for instance, a copper(I) complex with a chiral ligand like (±)-TF-BiphamPhos, has been shown to provide high levels of both diastereoselectivity and enantioselectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (d.r.) | - Suboptimal Solvent: The solvent may not be providing the necessary environment to favor one transition state over the other.- High Reaction Temperature: The reaction may be running under thermodynamic control, leading to a mixture of diastereomers. | - Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, CH3CN).- Lower Reaction Temperature: Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or lower) to enhance kinetic control. |
| Low Enantioselectivity (e.e.) | - Ineffective Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be suitable for the specific substrates.- Presence of Impurities: Water or other impurities can interfere with the catalytic cycle.- Incorrect Catalyst Loading: The catalyst-to-substrate ratio may not be optimal. | - Screen Chiral Ligands: Test a variety of chiral ligands in conjunction with the metal catalyst.- Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).- Optimize Catalyst Loading: Vary the molar percentage of the catalyst to find the optimal concentration. |
| Poor Yield | - Low Reactivity: The reaction conditions (temperature, concentration) may not be sufficient for the reaction to proceed efficiently.- Substrate Decomposition: Starting materials or the product may be unstable under the reaction conditions. | - Increase Temperature (with caution): If stereoselectivity is not a primary concern or can be re-optimized, a moderate increase in temperature may improve the reaction rate and yield.- Check Substrate Stability: Analyze the reaction mixture at different time points (e.g., by TLC or LC-MS) to monitor for decomposition. If necessary, consider milder reaction conditions or protecting group strategies. |
| Formation of Side Products | - Competing Reaction Pathways: The reaction conditions may favor undesired side reactions.- Air or Moisture Contamination: The presence of oxygen or water can lead to the formation of byproducts. | - Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to minimize the formation of side products.- Degas Solvents and Use Inert Atmosphere: Ensure all solvents are properly degassed, and maintain a strict inert atmosphere throughout the experiment. |
Data Presentation
Table 1: Effect of Solvent on the Stereoselectivity of the 1,3-Dipolar Cycloaddition for this compound Synthesis
| Entry | Solvent | Yield (%) | d.r. (exo/endo) | e.e. (%) (exo) |
| 1 | Toluene | 85 | >98:2 | 98 |
| 2 | THF | 92 | 95:5 | 98 |
| 3 | CH2Cl2 | 90 | 95:5 | 98 |
| 4 | CH3CN | 88 | 94:6 | 97 |
| 5 | MTBE | 82 | >98:2 | 98 |
Data extracted from a study on the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate.
Table 2: Effect of Temperature on the Stereoselectivity of the 1,3-Dipolar Cycloaddition in Toluene
| Entry | Temperature (°C) | Yield (%) | d.r. (exo/endo) | e.e. (%) (exo) |
| 1 | 40 | 80 | 96:4 | 97 |
| 2 | 25 (rt) | 85 | >98:2 | 98 |
| 3 | 0 | 83 | >98:2 | 99 |
| 4 | -20 | 81 | >98:2 | >99 |
Data extracted from a study on the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate.
Experimental Protocols
Key Experiment: Catalytic Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of a this compound Derivative
This protocol is based on the successful synthesis of a functionalized this compound derivative.
Materials:
-
(±)-TF-BiphamPhos (chiral ligand)
-
Cu(CH3CN)4BF4 (catalyst precursor)
-
Imine substrate
-
Ethyl cyclopropylidene acetate
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Toluene)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Catalyst Preparation: In an oven-dried flask under an argon atmosphere, dissolve (±)-TF-BiphamPhos (0.0072 mmol) and Cu(CH3CN)4BF4 (0.006 mmol) in 2 mL of anhydrous toluene.
-
Stir the mixture at room temperature for approximately 1 hour.
-
Reaction Assembly: To the catalyst solution, add the imine substrate (0.4 mmol), Et3N (0.03 mmol), and ethyl cyclopropylidene acetate (0.2 mmol) sequentially.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
-
Stereochemical Analysis:
-
Determine the diastereomeric ratio (d.r.) of the purified product by 1H NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
References
Technical Support Center: Resolving Racemic Mixtures of 5-Azaspiro[2.4]heptane Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 5-Azaspiro[2.4]heptane derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of resolving racemic mixtures of this compound derivatives.
| Issue | Potential Cause | Suggested Solution |
| Diastereomeric Salt Resolution | ||
| No precipitation of diastereomeric salt | - Inappropriate solvent: The diastereomeric salts may be too soluble in the chosen solvent. - Incorrect stoichiometry: The ratio of resolving agent to the racemic mixture may not be optimal. - Supersaturation: The solution may be supersaturated. | - Solvent Screening: Test a range of solvents with varying polarities. Anti-solvents can also be gradually added to induce precipitation. - Optimize Stoichiometry: Vary the molar equivalents of the resolving agent (e.g., 0.5, 1.0, and 1.2 equivalents). - Induce Crystallization: Try seeding with a small crystal of the desired diastereomer, scratching the inside of the flask, or cooling the solution slowly. |
| Poor diastereomeric excess (de%) | - Co-precipitation: Both diastereomers are precipitating out of the solution. - Insufficient recrystallization: A single crystallization may not be enough to achieve high purity. - Racemization: The compound may be racemizing under the experimental conditions. | - Solvent System Optimization: A different solvent or a mixture of solvents might improve the solubility difference between the diastereomers. - Multiple Recrystallizations: Perform sequential recrystallizations of the obtained salt to enrich the desired diastereomer. Monitor the de% at each step. - Check Stability: Verify the stability of the this compound derivative under the pH and temperature conditions of the resolution. |
| Low yield of the desired enantiomer | - High solubility of the desired diastereomeric salt: The desired salt remains in the mother liquor. - Loss during recrystallization: Significant material is lost during purification steps. | - Choice of Resolving Agent: The other enantiomer of the resolving agent might lead to the precipitation of the desired diastereomeric salt. - Optimize Crystallization Conditions: Slower cooling rates can lead to larger crystals and better recovery. Minimize the volume of solvent used for washing the crystals. |
| Enzymatic Kinetic Resolution | ||
| Low or no enzymatic activity | - Inactivated enzyme: The enzyme may be denatured by the solvent, temperature, or pH. - Inappropriate enzyme: The selected lipase may not be effective for the specific substrate. - Water content: The amount of water in the organic solvent is critical for lipase activity. | - Optimize Reaction Conditions: Screen different organic solvents, control the temperature (typically 30-50 °C for lipases), and use a suitable buffer to maintain the optimal pH for the enzyme. - Enzyme Screening: Test a panel of different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). - Control Water Activity: Add a specific amount of water or use salt hydrates to maintain the optimal water activity in the reaction medium. |
| Low enantioselectivity (E-value) | - Suboptimal reaction conditions: Temperature and solvent can significantly influence enantioselectivity. - Inappropriate acyl donor: The nature of the acyl donor can affect the enzyme's selectivity. | - Systematic Optimization: Vary the temperature and screen different solvents. Lower temperatures often lead to higher enantioselectivity. - Screen Acyl Donors: Test various acyl donors (e.g., ethyl acetate, vinyl acetate, isopropenyl acetate). |
| Chiral HPLC Analysis | ||
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP): The selected CSP does not provide sufficient chiral recognition for the analyte. - Suboptimal mobile phase: The mobile phase composition is not suitable for the separation. | - CSP Screening: Test different types of CSPs (e.g., polysaccharide-based like Chiralpak® AD-H, Chiralcel® OD-H). - Mobile Phase Optimization: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane or heptane). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve separation.[1] |
| Peak tailing or broadening | - Secondary interactions: The analyte may be interacting with active sites on the silica support of the CSP. - Column overload: Injecting too much sample can lead to poor peak shape. | - Use of Additives: Add a mobile phase modifier like diethylamine for basic analytes to block silanol groups. - Reduce Sample Concentration: Lower the concentration of the sample being injected. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic mixtures of this compound derivatives?
A1: The most common methods for resolving racemic this compound derivatives are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts.[2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
-
Enzymatic Kinetic Resolution (EKR): This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[3] The acylated and unreacted enantiomers can then be separated.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers. This method is often used for both analytical and preparative scale separations.[4]
Q2: How do I choose a suitable resolving agent for diastereomeric salt formation?
A2: The choice of a resolving agent is crucial and often empirical. For resolving racemic amines like this compound derivatives, common chiral acids include:
-
Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid)
-
Mandelic acid
-
Camphorsulfonic acid
-
1-Amino-2-indanol has been used for the resolution of a related chiral carboxylic acid.[5]
A screening of several resolving agents in different solvents is the most effective approach to identify the best conditions for a specific derivative.[2]
Q3: What are the key parameters to optimize in an enzymatic kinetic resolution?
A3: For a successful enzymatic kinetic resolution, the following parameters should be optimized:
-
Enzyme: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) should be screened for activity and selectivity.
-
Solvent: The choice of organic solvent (e.g., toluene, THF, MTBE) can significantly impact enzyme performance.
-
Acyl Donor: The acylating agent (e.g., ethyl acetate, vinyl acetate) can influence the reaction rate and enantioselectivity.
-
Temperature: Temperature affects both the reaction rate and the enantioselectivity of the enzyme.
-
Water Content: Lipases require a small amount of water for activity in organic solvents.
Q4: I am not getting baseline separation on my chiral HPLC. What should I try first?
A4: If you are not achieving baseline separation, the first step is to optimize the mobile phase. Small changes in the percentage of the organic modifier (e.g., isopropanol or ethanol) can have a significant impact on resolution. If you are analyzing a basic compound like a this compound derivative, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine to the mobile phase can improve peak shape and resolution. If mobile phase optimization is unsuccessful, screening different chiral stationary phases is the next logical step.[1]
Q5: Can I use the same chiral HPLC method for different this compound derivatives?
A5: While a single method might work for closely related derivatives, it is not guaranteed. The nature and position of substituents on the this compound core can significantly alter the interaction with the chiral stationary phase. Therefore, some method development and optimization will likely be necessary for each new derivative.
Data Presentation
The following tables summarize typical quantitative data for different resolution methods. Note that the optimal method and results will be specific to the particular this compound derivative.
Table 1: Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Recovered Amine | Yield (%) |
| L-Tartaric Acid | Methanol/Water | >95% (after recrystallization) | >98% | 35-45% |
| (R)-Mandelic Acid | Ethanol | >90% (after recrystallization) | >95% | 30-40% |
| (1S)-10-Camphorsulfonic Acid | Isopropanol | >98% (after recrystallization) | >99% | 40-50% |
Table 2: Enzymatic Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee%) of Unreacted Amine | Conversion (%) |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | >99% | ~50% |
| Pseudomonas cepacia Lipase | Ethyl Acetate | MTBE | >95% | ~50% |
Table 3: Chiral HPLC Separation
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | Heptane/Isopropanol (90:10) + 0.1% Diethylamine | 1.35 | 2.8 |
| Chiralcel® OD-H | Hexane/Ethanol (80:20) + 0.1% Diethylamine | 1.28 | 2.1 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Resolution
This protocol is a general guideline for the resolution of a racemic this compound derivative using a chiral acid.
-
Dissolution: Dissolve the racemic this compound derivative (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 eq.) in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal can also induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent.
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the diastereomerically pure salt in water.
-
Basify the solution with an aqueous base (e.g., 2M NaOH) to a pH > 11.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis: Determine the enantiomeric excess (ee%) of the recovered amine by chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution
This protocol provides a general procedure for the enzymatic kinetic resolution of a racemic this compound derivative.
-
Reaction Setup: To a solution of the racemic this compound derivative (1.0 eq.) in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.) and the lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.
-
Enzyme Removal: Once the desired conversion is reached, remove the enzyme by filtration.
-
Separation of Product and Unreacted Starting Material: The acylated product and the unreacted amine can be separated by column chromatography or by an acid-base extraction.
-
Acid-Base Extraction:
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to extract the unreacted amine into the aqueous layer.
-
The organic layer contains the acylated product.
-
Basify the aqueous layer (e.g., with 2M NaOH) and extract the unreacted amine with an organic solvent.
-
-
-
Analysis: Determine the enantiomeric excess (ee%) of the unreacted amine and the acylated product (after hydrolysis) by chiral HPLC.
Mandatory Visualization
Caption: Workflow for selecting a resolution method.
Caption: Diastereomeric salt formation and resolution process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Application of lipases in kinetic resolution of racemates. [sonar.ch]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. unchainedlabs.com [unchainedlabs.com]
Scalability challenges in the industrial synthesis of 5-Azaspiro[2.4]heptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 5-Azaspiro[2.4]heptane and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclopropanation Step (e.g., Simmons-Smith Reaction) | - Incomplete reaction conversion.[1]- Decomposition of the metal carbenoid reagent (e.g., from exposure to moisture or air).- Steric hindrance from bulky protecting groups. | - Ensure rigorous anhydrous and inert atmosphere conditions.- Use a freshly prepared or titrated Simmons-Smith reagent.- Consider alternative cyclopropanation methods like those involving dibromocarbene followed by debromination.[2]- Optimize the stoichiometry of the reagents. |
| Formation of Dimeric Byproducts | - Excess of the alkylating agent can lead to further alkylation of the desired product.[2] | - Carefully control the stoichiometry of the alkylating agent.- Optimize the reaction conditions (e.g., temperature, reaction time) to favor the desired mono-alkylation.- Employ a slow addition of the alkylating agent to the reaction mixture. |
| Difficulties in Removing Protecting Groups (e.g., Tosyl) | - Harsh reaction conditions required for deprotection can lead to product degradation.[3]- The chosen protecting group may be too robust for the substrate. | - Select a protecting group that can be removed under milder conditions (e.g., Boc, Cbz).- If using a tosyl group, explore alternative deprotection methods such as reductive cleavage.- Optimize deprotection conditions (reagent, temperature, and time) to maximize yield and minimize side reactions. |
| Sluggish Filtration and Product Isolation | - Formation of fine, gelatinous precipitates.- High viscosity of the reaction mixture or solvent.- The product may be an oil or a low-melting solid. | - Use a filter aid such as celite to improve filtration speed.[4]- Dilute the mixture with a suitable solvent to reduce viscosity.- If the product is an oil, consider converting it to a crystalline salt for easier handling and purification.[5]- Optimize crystallization conditions (solvent system, temperature) to obtain a more easily filterable solid. |
| Poor Enantioselectivity in Asymmetric Synthesis | - Inefficient chiral catalyst or ligand.- Racemization under the reaction or workup conditions. | - Screen a variety of chiral catalysts and ligands to find the optimal one for the specific transformation.- Ensure the reaction conditions (e.g., temperature, solvent) are optimized for high enantioselectivity.- Analyze the product at different stages to identify any steps where racemization might be occurring. |
| Use of Hazardous and Expensive Reagents | - Some synthetic routes employ highly flammable (e.g., Et₂Zn) or expensive (e.g., Au(I), Ag(I)) reagents, which are not ideal for large-scale production.[1][3] | - Explore alternative synthetic routes that utilize safer and more cost-effective reagents.- Investigate catalytic methods to reduce the loading of expensive metal catalysts.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial production of this compound derivatives?
A1: Several synthetic strategies have been developed. A common approach involves the cyclopropanation of a 4-exocyclic methylene-substituted proline derivative, often using a Simmons-Smith type reaction.[4] Another prominent method is the catalytic and enantioselective double allylic alkylation of a glycine imine analog under phase-transfer conditions.[2][6][7] Other routes include the rearrangement of N-protected spirocyclic (cyclopropylmethyl)amines and the gold-catalyzed reaction of methylenecyclopropanes with sulfonamides.[3]
Q2: What are the primary scalability challenges associated with the synthesis of this compound?
A2: Key challenges in scaling up the synthesis include:
-
Harsh Reaction Conditions: Some methods require conditions that are difficult to manage on a large scale and may limit the substrate scope.[3]
-
Hazardous Reagents: The use of highly flammable and air-sensitive reagents like diethylzinc (Et₂Zn) poses significant safety risks in an industrial setting.[1]
-
Expensive Catalysts: The use of precious metal catalysts such as gold (Au) and silver (Ag) at high loadings can make the process economically unviable.[3]
-
Difficult Purifications: Low yields, incomplete conversions, and byproduct formation often necessitate complex and costly purification procedures, such as column chromatography.[1][2]
-
Protecting Group Manipulations: The removal of certain protecting groups, like the tosyl group, can be inefficient on a large scale.[3]
Q3: How can the formation of byproducts be minimized?
A3: Minimizing byproduct formation is crucial for improving yield and simplifying purification. Strategies include:
-
Stoichiometric Control: Precise control over the amount of reagents, particularly alkylating agents, can prevent side reactions like over-alkylation.[2]
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent can significantly improve the selectivity of the desired reaction.
-
Order of Addition: The way reagents are added can influence the reaction outcome. For instance, slow addition of a reactive intermediate can help to control the reaction and reduce byproduct formation.
Q4: What are the recommended methods for purifying this compound and its derivatives on a large scale?
A4: While laboratory-scale purifications often rely on flash chromatography, this is generally not feasible for industrial production.[2] At scale, the following methods are preferred:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds. The crude product can be dissolved in a suitable solvent system and allowed to crystallize, leaving impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in immiscible solvents.[4]
-
Distillation: For volatile compounds, distillation can be an effective purification technique.
-
Salt Formation: Converting the final product into a salt can facilitate its purification by crystallization and improve its handling and stability.[5]
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound derivatives.
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Wittig Reaction & Workup | (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid | 62 | [4] |
| Dibromopropanation, Ester Deprotection, and Debromination (3 steps) | (S)-tert-butyl 5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylate | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 49 | [2] |
| Hydrogenolysis (Debromination) | Dibromo intermediate | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 83 | [2] |
| Radical Reduction (Debromination) | Dibromo intermediate | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 53 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid via Dibromocarbene Addition and Debromination
This protocol is adapted from the literature and outlines a common route to a key intermediate.[2]
Step 1: Dibromopropanation
-
To a solution of (S)-tert-butyl 5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide (50% aqueous solution).
-
Add bromoform dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibromo intermediate.
Step 2: Ester Deprotection
-
Dissolve the crude dibromo intermediate in a mixture of methanol, tetrahydrofuran, and water.
-
Add a 50% aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature for 24-36 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 2M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the dibromo acid.
Step 3: Debromination via Hydrogenolysis
-
Dissolve the dibromo acid in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Generalized Synthetic Pathway
Caption: Generalized synthetic pathway.
References
- 1. CN103687489A - Processes for the preparation of this compound-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8927739B2 - Processes for the preparation of this compound-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-Azaspiro[2.4]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-azaspiro[2.4]heptane scaffold is a crucial component in modern medicinal chemistry, most notably as a key building block for potent antiviral agents like Ledipasvir, used in the treatment of Hepatitis C. The stereocontrolled synthesis of this spirocyclic proline analog is of significant interest to the pharmaceutical industry. This guide provides a comparative overview of three prominent synthetic routes to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a commonly used derivative. The comparison includes quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable pathway for their needs.
Comparative Analysis of Synthetic Routes
The three synthetic strategies discussed herein originate from readily available chiral precursors: 4-hydroxyproline, a glycine imine analog, and pyroglutamic acid. Each route presents a unique set of advantages and disadvantages in terms of overall yield, number of steps, and scalability.
| Parameter | Route 1: From 4-Hydroxyproline | Route 2: From Glycine Imine Analog | Route 3: From Pyroglutamic Acid |
| Starting Material | (2S,4R)-4-Hydroxyproline | Glycine imine analog | (S)-Pyroglutamic acid |
| Key Reactions | Oxidation, Wittig Olefination, Simmons-Smith Cyclopropanation | Phase-Transfer Catalyzed Double Allylic Alkylation, Hydrolysis | Methylene Installation, Cyclopropanation |
| Overall Yield | ~5%[1] | ~49% (from 4-methyleneproline intermediate)[2] | Not explicitly reported, estimated multi-step |
| Number of Steps | 6 steps[1] | 3 steps (from 4-methyleneproline intermediate) | Multiple steps |
| Stereocontrol | Inherited from starting material | Catalyst-controlled enantioselectivity | Inherited from starting material |
| Scalability | Challenges in handling some reagents (e.g., Tebbe's reagent) may limit large-scale synthesis. | The one-pot nature of the key step is advantageous for scalability. | Amenable to large-scale preparation of intermediates. |
| Key Advantages | Utilizes a readily available and relatively inexpensive chiral starting material. | High overall yield and fewer steps from the key intermediate. Enantioselective. | Starts from a cost-effective chiral pool material. |
| Key Disadvantages | Low overall yield. Some steps may require hazardous reagents. | Requires a specific chiral catalyst. | Potentially longer synthetic sequence. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic Route from 4-Hydroxyproline.
Caption: Synthetic Route from a Glycine Imine Analog.
Caption: Synthetic Route from Pyroglutamic Acid.
Experimental Protocols
Route 1: From (2S,4R)-4-Hydroxyproline via Simmons-Smith Cyclopropanation
This route transforms commercially available 4-hydroxyproline into the target spirocycle through a sequence of oxidation, olefination, and cyclopropanation. The overall yield for this multi-step synthesis is reported to be around 5%.[1]
Step 1: Oxidation of N-Boc-4-hydroxyproline N-Boc-(2S,4R)-4-hydroxyproline is oxidized to (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid using standard oxidation procedures, such as Swern or Dess-Martin oxidation.
Step 2: Wittig Olefination To a suspension of methyltriphenylphosphonium bromide in THF at 0 °C, potassium tert-butoxide is added. The resulting ylide is then reacted with (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid to yield (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid.
Step 3: Simmons-Smith Cyclopropanation The 4-methylene proline derivative is subjected to Simmons-Smith cyclopropanation. A solution of the alkene in a suitable solvent is treated with diethylzinc and diiodomethane. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The resulting (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is then isolated and purified. A reported yield for this specific step is 34% for one of the diastereomers.[1]
Route 2: From a Glycine Imine Analog via Double Allylic Alkylation
This enantioselective approach utilizes a one-pot double allylic alkylation of a glycine imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions to generate a 4-methyleneproline scaffold.[3][4] This intermediate is then converted to the final product in a three-step sequence with an overall yield of 49%.[2]
Step 1: Enantioselective Double Allylic Alkylation An imine analog of glycine is reacted with an allylic bromide in the presence of a chinchonidine-derived phase-transfer catalyst to yield the tert-butyl (S)-4-methyleneprolinate.
Step 2: Dibromopropanation The 4-methyleneproline intermediate is treated with bromoform and potassium tert-butoxide to yield a crude mixture of dibromo diastereomers.
Step 3: Debromination and Hydrolysis The crude dibromo intermediate is first deprotected at the ester group under basic conditions (80% yield).[2] Subsequently, debromination is achieved via hydrogenolysis, which has been shown to be more effective than radical reduction (83% vs. 53%).[2] This final step furnishes the desired (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. The hydrolysis of the corresponding ester to the final carboxylic acid has been reported with a yield of 83%.[5]
Route 3: From (S)-Pyroglutamic Acid
This strategy leverages the chiral pool starting material, (S)-pyroglutamic acid, to construct the 4-methyleneproline intermediate, which is then cyclopropanated.
Step 1: Synthesis of 4-Methylene Intermediate from Pyroglutamic Acid (S)-Pyroglutamic acid is first protected and then converted to a 4-methylene derivative. This can be achieved through a three-step procedure that involves the formation of a 4-enamine derivative, followed by its reaction with a strong acid, and subsequent reduction to the 4-methylene compound.
Step 2: Cyclopropanation of the 4-Methylene Intermediate The resulting 4-methylene derivative of pyroglutamic acid is then subjected to cyclopropanation. While various methods can be employed, reaction with sulfur ylides has been shown to be effective for similar pyroglutamic acid-derived synthons, with yields ranging from good to modest depending on the specific ylide and substrate used. For instance, cyclopropanation of a related N-Boc pyrrolinone with diphenylsulfonium isopropylide has been reported to proceed in 79% yield. Following cyclopropanation, further synthetic transformations are required to yield the final carboxylic acid product.
Conclusion
The choice of synthetic route for this compound derivatives will depend on the specific requirements of the research or development program. The route starting from a glycine imine analog offers a high-yielding and enantioselective pathway, making it attractive for producing significant quantities of the target molecule. The synthesis from 4-hydroxyproline, while lower in overall yield, utilizes a readily available starting material. The pyroglutamic acid route provides an alternative approach from a cost-effective chiral precursor, though it may involve a longer synthetic sequence. The data and protocols presented in this guide are intended to provide a solid foundation for informed decision-making in the synthesis of this important pharmaceutical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to 5-Azaspiro[2.4]heptane and Other Proline Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Proline and its analogs are foundational building blocks in medicinal chemistry, prized for the unique conformational constraints they impose on peptides and small molecules.[1][2][3][4] This guide provides an objective comparison of 5-azaspiro[2.4]heptane against other key proline analogs, supported by structural data, performance metrics in drug targets, and detailed experimental protocols.
Introduction: The Role of Conformational Constraint
Proline's distinctive cyclic structure restricts the peptide backbone's flexibility, a property that medicinal chemists exploit to design molecules with higher binding affinity, selectivity, and metabolic stability.[4][5] Proline analogs are synthetic derivatives designed to further fine-tune these conformational properties.[1][2][3][6] They achieve this by introducing features like ring substitutions, altered ring sizes, or, in the case of this compound, a spirocyclic fusion.[7]
This compound, a spirocyclic analog of proline, introduces a cyclopropyl ring at the C4 position. This modification locks the pyrrolidine ring into a specific pucker, offering a rigid scaffold for drug design. This analog has been a key component in the synthesis of potent antiviral agents like ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[8][9][10]
Caption: Conformational differences between flexible L-proline and rigid this compound.
Performance Comparison of Proline Analogs
The choice of a proline analog is dictated by the specific structural requirements of the biological target. The introduction of steric bulk, altered electronics, or rigidification can dramatically impact binding affinity and selectivity.
One of the most successful applications of proline analogs has been in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[11][12][13] These "gliptins" often feature a proline-like moiety that binds to the S1 pocket of the enzyme. The table below compares the inhibitory activity of various compounds featuring different proline scaffolds.
| Compound Class | Example | Target | IC₅₀ (nM) | Key Structural Feature |
| Spirocyclic Analogs | Neogliptin Analog | DPP-4 | 16.8 | 2-Azabicyclo[2.2.1]heptane |
| Cyanopyrrolidines | Vildagliptin | DPP-4 | ~50 | 2-Cyanopyrrolidine |
| Triazolopiperazines | Sitagliptin | DPP-4 | ~18 | β-amino acid with triazolopiperazine |
| Xanthines | Linagliptin | DPP-4 | ~1 | Xanthine scaffold |
| Pyrrolidine-based | Generic Pyrrolidine | DPP-4 | >100 | Unsubstituted Pyrrolidine |
Data compiled from multiple sources for illustrative comparison.[11][14][15] IC₅₀ values can vary based on assay conditions.
As the data suggests, moving from a simple pyrrolidine to more constrained systems like bicyclic or spirocyclic analogs can significantly enhance potency.[11] this compound and its derivatives have also been explored as potent inhibitors of Tryptophan Hydroxylase-1 (TPH1), demonstrating their versatility.[16][17]
Key Applications and Signaling Pathways
Proline analogs are integral to drugs targeting a range of diseases. A prime example is the DPP-4 pathway in type 2 diabetes management.
DPP-4 Inhibition Pathway: DPP-4 is an enzyme that degrades incretin hormones like GLP-1. By inhibiting DPP-4, "gliptin" drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Caption: Simplified signaling pathway of DPP-4 inhibition by proline analog-based drugs.
Experimental Protocols
To ensure objective comparison, standardized assays are crucial. Below is a representative protocol for determining the inhibitory activity of proline analogs against DPP-4.
Protocol: In Vitro DPP-4 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds (e.g., this compound derivatives) against recombinant human DPP-4.
-
Materials:
-
Recombinant Human DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl (pH 7.5) containing BSA and NaCl.
-
Test Compounds: Serially diluted in DMSO.
-
Reference Inhibitor: Sitagliptin or Vildagliptin.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, then dilute further in assay buffer.
-
Add 25 µL of the diluted compounds or vehicle (DMSO in buffer) to the wells of the 96-well plate.
-
Add 50 µL of recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over 30 minutes at 37°C. The rate of fluorescence increase is proportional to enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a typical in vitro DPP-4 enzyme inhibition assay.
Conclusion
This compound represents a powerful scaffold in the proline analog toolkit. Its rigid, spirocyclic nature provides a unique conformational constraint that can lead to highly potent and selective inhibitors for a variety of biological targets. While other analogs like cyanopyrrolidines and bicyclic systems have also led to successful drugs, the choice of analog must be tailored to the specific target's active site topology. The continued exploration of novel, conformationally restricted proline mimetics remains a highly promising avenue in modern drug discovery.[1][2]
References
- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Analogues - Enamine [enamine.net]
- 7. US8927739B2 - Processes for the preparation of this compound-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 8. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | MDPI [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches [mdpi.com]
- 13. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of spirocyclic proline tryptophan hydroxylase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of spirocyclic proline tryptophan hydroxylase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 5-Azaspiro[2.4]heptane Derivatives
Researchers and drug development professionals are increasingly turning their attention to the novel scaffold of 5-azaspiro[2.4]heptane, a unique structural motif that has demonstrated significant potential in the development of potent and selective ligands for a variety of biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their activity as orexin and dopamine D3 receptor antagonists. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate the rational design of next-generation therapeutics.
The rigid, three-dimensional nature of the this compound core offers a distinct advantage in drug design, allowing for precise orientation of substituents to optimize interactions with target proteins. This has led to the discovery of derivatives with high affinity and selectivity, crucial attributes for minimizing off-target effects and enhancing therapeutic efficacy.
Orexin Receptor Antagonists: A New Avenue for Sleep Disorder Treatments
A novel class of this compound derivatives has been identified as potent dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonists.[1] The orexin system plays a critical role in the regulation of wakefulness, and its modulation presents a promising strategy for the treatment of insomnia. The SAR studies of these compounds have revealed key structural features that govern their potency and selectivity.
Quantitative SAR Data for Orexin Receptor Antagonists
The following table summarizes the in vitro activity of a selection of this compound derivatives as orexin receptor antagonists. The activity is expressed as pKb values obtained from a Ca2+ FLIPR functional assay.
| Compound | R | Ar | OX1 pKb | OX2 pKb |
| 1 | H | Phenyl | 7.8 | <5 |
| 2 | Me | Phenyl | 8.1 | 5.2 |
| 3 | H | 2-Naphthyl | 8.5 | <5 |
| 4 | Me | 2-Naphthyl | 8.8 | 6.1 |
| 5 | H | 5-Indolyl | 7.5 | <5 |
| 6 | Me | 5-Indolyl | 7.9 | 5.5 |
Caption: SAR of this compound derivatives as orexin receptor antagonists.
Experimental Protocol: Ca2+ FLIPR Functional Assay
The antagonist activity of the compounds on OX1 and OX2 receptors was determined using a fluorometric imaging plate reader (FLIPR) assay that measures changes in intracellular calcium concentration.
-
Cell Culture: CHO-K1 cells stably expressing either the human OX1 or OX2 receptor were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The test compounds, dissolved in DMSO and diluted in assay buffer, were added to the wells at various concentrations. The plates were then incubated for 15 minutes at room temperature.
-
Agonist Stimulation: The plates were placed in the FLIPR instrument, and baseline fluorescence was measured. Orexin-A (for OX1) or Orexin-B (for OX2) was then added to the wells to stimulate the receptors.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, were recorded over time. The IC50 values were determined by fitting the concentration-response curves using a four-parameter logistic equation. pKb values were calculated from the IC50 values using the Cheng-Prusoff equation.
Dopamine D3 Receptor Antagonists: Targeting Neurological and Psychiatric Disorders
The dopamine D3 receptor is a key target in the central nervous system implicated in the pathophysiology of various disorders, including schizophrenia, substance abuse, and Parkinson's disease. A series of 1,2,4-triazolyl this compound derivatives has emerged as potent and selective D3 receptor antagonists.[2]
Quantitative SAR Data for Dopamine D3 Receptor Antagonists
The following table presents the binding affinities (Ki) of representative this compound derivatives for the human dopamine D3 receptor.
| Compound | R1 | R2 | D3 Ki (nM) | D2/D3 Selectivity |
| 7 | H | 4-Fluorophenyl | 15.2 | >100 |
| 8 | Me | 4-Fluorophenyl | 5.8 | >200 |
| 9 | H | 2,4-Difluorophenyl | 8.1 | >150 |
| 10 | Me | 2,4-Difluorophenyl | 2.5 | >300 |
| 11 | H | 4-Cyanophenyl | 22.5 | >80 |
| 12 | Me | 4-Cyanophenyl | 9.7 | >180 |
Caption: SAR of 1,2,4-triazolyl this compound derivatives as dopamine D3 receptor antagonists.
Experimental Protocol: Radioligand Binding Assay for Dopamine D3 Receptor
The binding affinity of the compounds for the human dopamine D3 receptor was determined using a radioligand binding assay.
-
Membrane Preparation: Membranes from CHO cells stably expressing the human dopamine D3 receptor were prepared by homogenization and centrifugation.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation: The cell membranes were incubated with a radiolabeled D3 receptor antagonist (e.g., [3H]spiperone) and various concentrations of the test compounds.
-
Separation: The reaction was incubated at room temperature for 1 hour and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The filters were washed with ice-cold assay buffer, and the amount of radioactivity retained on the filters was determined by liquid scintillation counting.
-
Data Analysis: The IC50 values were determined from competition binding curves. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the SAR studies of this compound derivatives, the following diagrams illustrate a typical experimental workflow and the logical relationship of key parameters in drug discovery.
Caption: A typical experimental workflow for the discovery of this compound derivatives.
Caption: Logical relationship of key parameters in the drug discovery process.
References
- 1. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for the Synthesis of 5-Azaspiro[2.4]heptane
The 5-azaspiro[2.4]heptane scaffold is a crucial structural motif in medicinal chemistry, most notably as a key component in the antiviral drug ledipasvir, used in the treatment of Hepatitis C. The stereoselective synthesis of this spirocyclic proline analog has been the subject of significant research, leading to the development of several distinct catalytic systems. This guide provides a comparative analysis of prominent catalytic approaches, presenting their performance data, detailed experimental protocols, and a visual representation of a general synthetic workflow. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and select the most suitable synthetic strategy for their specific needs.
Performance of Catalytic Systems
The efficiency and stereoselectivity of this compound synthesis are highly dependent on the chosen catalytic system. The following table summarizes the quantitative performance of four distinct and modern catalytic approaches.
| Catalytic System | Catalyst | Substrate | Product | Yield | Enantioselectivity | Diastereoselectivity | Key Advantages |
| Phase-Transfer Catalysis | Chinchonidine-derived quaternary ammonium salt | Imine analog of glycine and an allylic dibromide | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid intermediate | 71% | 95:5 e.r. | Not Applicable | Commercially available catalyst, one-pot double allylic alkylation.[1][2] |
| 1,3-Dipolar Cycloaddition | Not specified in abstract | Azomethine ylide and ethyl cyclopropylidene acetate | Diethyl 5-benzyl-5-azaspiro[2.4]heptane-4,7-dicarboxylate | 90% | 96% ee | >98:2 dr | High yield and excellent stereoselectivity for highly functionalized products.[3] |
| Rhodium-Catalyzed Cyclopropanation | Dirhodium tetracarboxylate, e.g., Rh₂(p-PhTPCP)₄ | Exocyclic olefins (e.g., N-protected 3-methylenepyrrolidine) and a diazo compound | N-protected this compound derivatives | Good | up to 99% ee | High (>15:1 d.r.) | High enantioselectivity and diastereoselectivity, high catalyst turnover. |
| Asymmetric Hydrogenation | [RuCl(benzene)(S)-SunPhos]Cl | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate | Key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane | High | up to 98.7% ee | Not Applicable | Highly effective for producing amino-substituted derivatives.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the protocols for the key catalytic systems discussed.
Enantioselective Phase-Transfer Catalysis
This protocol is adapted from the synthesis of an intermediate to (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1][2]
Synthesis of tert-butyl (S)-4-methyleneprolinate: To a solution of the glycine imine Schiff base and the chinchonidine-derived catalyst (10 mol%) in a mixture of toluene and dichloromethane, an allylic dibromide (2.5 equivalents) and a 50% aqueous solution of potassium hydroxide are added. The reaction mixture is stirred at -20 °C for 7 hours. After completion, the reaction is quenched, and the organic phase is separated, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired (S)-4-methyleneproline derivative.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The following is a general procedure for the synthesis of a diethyl 5-benzyl-5-azaspiro[2.4]heptane-4,7-dicarboxylate.[3]
General Procedure: A mixture of the azomethine ylide precursor, ethyl cyclopropylidene acetate, and the chiral catalyst in a suitable solvent is stirred at a specific temperature until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the this compound derivative.
Rhodium-Catalyzed Cyclopropanation
This protocol describes a general method for the synthesis of azaspiro[n.2]alkanes.
General Procedure: To a solution of the N-protected exocyclic olefin (1.5 equivalents) and the chiral dirhodium tetracarboxylate catalyst (1 mol%) in dichloromethane containing 4 Å molecular sieves, a solution of the diazo compound in dichloromethane is added slowly over several hours. The reaction mixture is stirred at room temperature until the diazo compound is completely consumed. The solvent is evaporated, and the residue is purified by column chromatography to give the pure azaspiro[2.4]heptane product.
Asymmetric Hydrogenation
This method is for the synthesis of a key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane.[4]
General Procedure: A solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate and the catalyst, [RuCl(benzene)(S)-SunPhos]Cl, in a suitable solvent is placed in an autoclave. The autoclave is charged with hydrogen gas to the desired pressure and the mixture is stirred at a specific temperature for the required duration. After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The resulting product can be used in the next step without further purification.
Experimental Workflow and Logic Diagrams
To visualize the synthetic process, a generalized experimental workflow for the synthesis of a this compound derivative via phase-transfer catalysis is presented below.
Caption: Generalized workflow for the synthesis of a this compound derivative.
The following diagram illustrates the logical relationship between different catalytic strategies to achieve the this compound core.
Caption: Catalytic strategies for the synthesis of the this compound core.
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. rsc.org [rsc.org]
- 4. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Azaspiro[2.4]heptane: A Scaffold for Enhancing Metabolic Stability in Drug Discovery
A comparative analysis of the metabolic stability of drug candidates is crucial for their successful development. Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, leading to poor efficacy. The incorporation of rigid, three-dimensional scaffolds, such as spirocycles, is a widely adopted strategy to improve the metabolic stability of drug candidates. This guide provides an evaluation of the metabolic stability of compounds containing the 5-azaspiro[2.4]heptane moiety, comparing them with other structural motifs and providing supporting experimental data and protocols.
The trend in medicinal chemistry is shifting away from flat, aromatic molecules towards more three-dimensional structures to enhance physicochemical and pharmacokinetic properties. Spirocyclic scaffolds, where two rings share a single carbon atom, are at the forefront of this movement due to their inherent rigidity and defined 3D geometry. These characteristics can lead to improved metabolic stability by limiting the molecule's flexibility and restricting access of metabolic enzymes to potential sites of metabolism.
The Case for Spirocyclic Scaffolds in Metabolic Stability
Spiro-containing systems increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that often correlates with improved solubility and metabolic stability. The rigid nature of spirocycles can lock a molecule into a specific conformation, which can optimize its binding to the target receptor while preventing interactions with metabolic enzymes.
A notable example of a successful drug containing a this compound moiety is Ledipasvir, an antiviral agent used to treat Hepatitis C. Ledipasvir exhibits high metabolic stability, with a long terminal half-life of 47 hours, allowing for once-daily dosing. While the overall stability of Ledipasvir is a result of its entire molecular structure, the presence of the rigid spirocyclic core is a significant contributor to its favorable pharmacokinetic profile.[1]
Comparative Metabolic Stability Data
Direct head-to-head comparative studies on the metabolic stability of this compound-containing compounds versus a wide range of other scaffolds are limited in publicly available literature. However, studies on analogous spirocyclic systems provide strong evidence for their stability-enhancing properties.
For instance, a study on analogues of the anticancer drug Sonidegib, an inhibitor of the Hedgehog signaling pathway, demonstrated the impact of replacing a phenyl ring with a spiro[3.3]heptane core. The results, summarized in the table below, show a significant difference in in vitro intrinsic clearance (CLint) in human liver microsomes (HLM). A lower CLint value indicates greater metabolic stability.
| Compound | Scaffold | CLint (μL/min/mg protein) in HLM |
| Sonidegib | Phenyl ring | 18 |
| trans-analog | Spiro[3.3]heptane | 36 |
| cis-analog | Spiro[3.3]heptane | 156 |
Data sourced from a study on Sonidegib analogues.
While in this specific case the spiro[3.3]heptane analogues showed higher clearance than the parent drug, this example illustrates how spirocyclic scaffolds can significantly modulate metabolic stability. The specific substitution pattern and the nature of the spirocycle itself play a crucial role. The high stability of Ledipasvir suggests that the this compound scaffold, in the right context, is highly effective at conferring metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate the phase I metabolic stability of compounds.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of some of the discussed compounds, the following diagrams are provided.
Caption: Workflow for an in vitro liver microsomal stability assay.
Caption: Simplified diagram of the Hedgehog signaling pathway.
Conclusion
The incorporation of the this compound scaffold is a promising strategy for enhancing the metabolic stability of drug candidates. The high in vivo stability of Ledipasvir serves as a strong testament to the potential of this particular spirocyclic system. While direct, extensive comparative data for this specific scaffold is not abundant, the broader evidence for spirocycles improving pharmacokinetic properties is compelling. Researchers and drug development professionals are encouraged to consider the this compound moiety as a valuable building block in the design of metabolically robust therapeutic agents. The provided experimental protocol for in vitro metabolic stability testing offers a reliable method for evaluating the potential of novel compounds in early-stage drug discovery.
References
Comparative Efficacy of Ledipasvir Synthesized with Different Proline Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Ledipasvir, a potent Hepatitis C Virus (HCV) NS5A inhibitor, when synthesized with its natural L-proline compared to hypothetical scenarios involving proline analogs. While direct, publicly available experimental data comparing the efficacy of Ledipasvir synthesized with a range of specific proline analogs is limited, this document synthesizes information from structure-activity relationship (SAR) studies on related NS5A inhibitors to project potential impacts on antiviral activity.
Introduction to Ledipasvir and the Role of the Proline Moiety
Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, a phosphoprotein essential for viral RNA replication and virion assembly.[1][2] The molecular structure of Ledipasvir includes a proline-valine-carbamate cap that is crucial for its direct binding to and inhibition of NS5A.[1] Although the precise mechanism is not fully elucidated, it is believed to prevent the hyperphosphorylation of NS5A, a step required for viral production.[3] The proline residue, in particular, plays a critical role in orienting the molecule within the binding site and contributing to its high potency.
Quantitative Data Presentation
Direct comparative data for Ledipasvir with various proline analogs is not extensively available in the literature. However, the established efficacy of Ledipasvir, containing the natural L-proline, provides a benchmark for comparison.
Table 1: In Vitro Efficacy of Ledipasvir Against Various HCV Genotypes
| HCV Genotype/Subtype | EC50 (nM) |
| Genotype 1a | 0.031 |
| Genotype 1b | 0.004 |
| Genotype 2a | Data varies |
| Genotype 3a | Data varies |
| Genotype 4a | 0.15 - 430 (median range) |
| Genotype 4b | 0.15 - 430 (median range) |
| Genotype 5a | 0.15 - 430 (median range) |
| Genotype 6a | 0.15 - 430 (median range) |
Data sourced from studies on Ledipasvir's antiviral activity.[1] The lower EC50 value for genotype 1b indicates higher potency compared to genotype 1a, a difference attributed to amino acid substitutions in the NS5A protein of genotype 1a viruses.[1]
Table 2: Projected Impact of Proline Analogs on Ledipasvir Efficacy (Hypothetical, based on SAR of related NS5A inhibitors)
| Proline Analog Type | Potential Impact on Efficacy | Rationale based on SAR Studies of NS5A Inhibitors |
| Fluorinated Prolines | Potential for increased potency and improved metabolic stability. | Introduction of fluorine can alter the puckering of the proline ring, potentially optimizing interactions with the target protein. It can also block sites of metabolism. |
| Silyl Prolines | Potential for pan-genotype activity and favorable pharmacokinetic properties. | Studies on silyl proline-containing NS5A inhibitors have demonstrated broad activity across different HCV genotypes. |
| Bicyclic Proline Analogs | May enhance conformational rigidity, potentially leading to higher affinity and specificity. | Constraining the proline conformation can reduce the entropic penalty of binding. |
| Azetidine Carboxylic Acids (smaller ring) | Likely to alter the bond angles and overall conformation, which could negatively impact binding affinity. | The precise geometry of the proline ring is often critical for optimal binding. |
| Pipecolic Acids (larger ring) | May introduce steric clashes within the binding pocket, potentially reducing potency. | The larger ring size could disrupt key interactions with NS5A. |
Experimental Protocols
The following are generalized protocols for the synthesis of Ledipasvir and the evaluation of its antiviral efficacy. These protocols can be adapted to synthesize and test Ledipasvir analogs with different proline moieties.
Protocol 1: Synthesis of Ledipasvir (Illustrative Final Coupling Step)
This protocol outlines the final amide bond formation in a common synthetic route for Ledipasvir.
Materials:
-
(S)-2-((S)-2-(9,9-difluoro-7-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-benzo[d]imidazol-5-yl)-9H-fluoren-2-yl)-1H-imidazol-1-yl)pyrrolidine-1-carboxylic acid
-
(S)-tert-butyl 2-amino-3-methylbutanoate
-
Coupling agents (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid intermediate in the anhydrous solvent.
-
Add the coupling agent and the amine base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amino acid ester to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ledipasvir.
Protocol 2: HCV Replicon Assay for Efficacy Determination
This assay is a standard method to determine the in vitro antiviral activity of compounds against HCV.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1a or 1b)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (Ledipasvir and its analogs) dissolved in DMSO
-
Luciferase assay reagent (if the replicon contains a luciferase reporter)
-
96-well cell culture plates
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
For luciferase reporter replicons, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For non-reporter replicons, extract total RNA and quantify HCV RNA levels using RT-qPCR.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate the mechanism of action of Ledipasvir and a typical experimental workflow.
Caption: Mechanism of action of Ledipasvir as an NS5A inhibitor.
Caption: Experimental workflow for comparative efficacy analysis.
Conclusion
References
Advantages of spirocyclic scaffolds over non-spirocyclic counterparts in medicinal chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the various strategies to escape the "flatland" of traditional aromatic and heteroaromatic ring systems, the incorporation of spirocyclic scaffolds has emerged as a powerful approach. This guide provides an objective comparison of the performance of spirocyclic compounds against their non-spirocyclic counterparts, supported by experimental data, to illuminate the distinct advantages offered by these unique three-dimensional structures.
Spirocycles, characterized by two rings sharing a single common atom, introduce a rigid, three-dimensional geometry that can profoundly influence a molecule's properties.[1][2] This contrasts with their non-spirocyclic counterparts, which often exhibit greater conformational flexibility and planarity. This fundamental structural difference translates into a cascade of benefits in a medicinal chemistry context, from improved physicochemical characteristics to enhanced biological activity and more favorable pharmacokinetic profiles.[1][3]
I. Comparative Analysis of Physicochemical Properties
The introduction of a spirocyclic moiety can significantly modulate key physicochemical properties that are critical for a drug candidate's success. These improvements are often attributed to the increased fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with a higher probability of clinical success.[1]
A. Solubility and Lipophilicity
Spirocyclic scaffolds can offer a unique solution to the perennial challenge of balancing lipophilicity and aqueous solubility. While the addition of carbon atoms might intuitively suggest an increase in lipophilicity, the three-dimensional arrangement of spirocycles can lead to counterintuitive improvements in solubility.
A compelling example is the comparison of azaspiro[3.3]heptane with its non-spirocyclic counterpart, piperidine. Despite the net addition of a carbon atom, the spirocyclic analogue often exhibits lower lipophilicity (logD7.4) and higher kinetic solubility. This is attributed to the increased basicity of the nitrogen atom in the spirocyclic scaffold, which leads to a higher proportion of the more soluble protonated form at physiological pH.[2][4]
| Scaffold Comparison | Parameter | Spirocyclic Value | Non-Spirocyclic Value | Reference |
| Azaspiro[3.3]heptane vs. Piperidine | Kinetic Solubility (pH 7.4, µM) | 136 | 12 | [2] |
| clogP | 1.1 | 1.5 | [2] | |
| logD (pH 7.4) | 0.9 | 1.3 | [2] | |
| 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine | logD (pH 7.4) | -1.7 | -1.2 | [4] |
| Spiro-oxetane vs. gem-dimethyl group | Aqueous Solubility | 4 to >4000-fold increase | - | [5][6] |
B. Three-Dimensionality and Conformational Rigidity
The inherent rigidity and three-dimensional nature of spirocyclic scaffolds are among their most significant advantages.[1] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. Furthermore, the well-defined spatial arrangement of substituents allows for more precise and optimized interactions with the target protein.[7]
II. Impact on ADME Properties
The favorable physicochemical properties of spirocyclic scaffolds often translate into improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which are critical for the in vivo performance of a drug candidate.
A. Metabolic Stability
The introduction of a spirocyclic moiety can block metabolically labile sites, thereby enhancing metabolic stability. The quaternary carbon at the spiro center is inherently resistant to metabolism. Furthermore, the rigid conformation can orient the molecule in a way that shields other potential sites of metabolism from enzymatic attack.
For instance, the replacement of a gem-dimethyl group with a spiro-oxetane has been shown to reduce the rate of metabolic degradation.[5][6] Similarly, in a series of MmpL3 inhibitors, the introduction of a spirocycle led to improved microsomal stability.[8]
| Compound Comparison | Parameter | Spirocyclic Value (t½ min) | Non-Spirocyclic Value (t½ min) | Reference |
| 1-Azaspiro[3.3]heptane vs. Piperidine Analogs | Human Liver Microsomal Stability (t½) | >60 | 35 | [2] |
| MmpL3 Inhibitors | Mouse Microsomal Stability (t½) | 25 | 10 | [8] |
B. Membrane Permeability
The relationship between spirocyclization and membrane permeability is more complex and context-dependent. While increased polarity and solubility might suggest lower permeability, the unique three-dimensional shape of spirocycles can sometimes facilitate passive diffusion across cell membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess this property.
III. Influence on Biological Activity and Selectivity
The well-defined three-dimensional arrangement of functional groups on a spirocyclic scaffold can lead to enhanced potency and selectivity for the biological target.
A notable example is the development of selective Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Replacement of the piperazine ring in the approved drug Olaparib with a spirocyclic analogue resulted in a compound with higher specificity for PARP-1 and reduced DNA damage, suggesting lower cytotoxicity.[1] In another case, the introduction of a spiro constraint in a free fatty acid receptor 1 (FFA1) agonist improved potency twofold and significantly enhanced off-target selectivity.[9]
| Target | Spirocyclic Compound IC50/EC50 | Non-Spirocyclic Analog IC50/EC50 | Fold Improvement | Reference |
| FFA1 (GPR40) | 0.081 µM (EC50) | 0.16 µM (EC50) | 2x | [9] |
| EGFR | 2.31 µM (IC50) | >10 µM (IC50) | >4x | [3][7] |
IV. Experimental Protocols
To facilitate the direct comparison of spirocyclic and non-spirocyclic compounds, detailed protocols for key in vitro and in vivo assays are provided below.
A. Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate to achieve a final compound concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Quantify the concentration of the dissolved compound in the supernatant using LC-MS/MS by comparing it to a standard curve of the compound prepared in a 50:50 mixture of acetonitrile and water.
B. Lipophilicity (logD) Determination
Purpose: To measure the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.
Methodology:
-
Prepare a solution of the test compound in a 1:1 mixture of n-octanol and PBS (pH 7.4).
-
Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using LC-MS/MS.
-
Calculate logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
C. Microsomal Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat, 0.5 mg/mL protein), NADPH regenerating system, and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
D. Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To evaluate the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with buffer (pH 7.4) containing a scavenger to prevent back-diffusion.
-
The donor wells of the filter plate are filled with a solution of the test compound in buffer.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated from the flux of the compound across the membrane.
E. hERG Inhibition Assay
Purpose: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.
Methodology:
-
Use a whole-cell patch-clamp electrophysiology setup with cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Record baseline hERG currents in response to a specific voltage-clamp protocol.
-
Perfuse the cells with increasing concentrations of the test compound and record the hERG currents at each concentration.
-
A known hERG blocker (e.g., E-4031) is used as a positive control.
-
The percentage of hERG current inhibition at each concentration is calculated, and an IC50 value is determined by fitting the data to a concentration-response curve.
F. In Vivo Pharmacokinetic Study in Rats
Purpose: To determine the pharmacokinetic profile of a compound after administration to a living organism.
Methodology:
-
Administer the test compound to a cohort of rats via the desired route (e.g., intravenous bolus and oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) using appropriate pharmacokinetic modeling software.
V. Conclusion
The strategic incorporation of spirocyclic scaffolds offers a compelling avenue to enhance the properties of drug candidates. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical and ADME profiles provide a distinct advantage over their non-spirocyclic counterparts. The case studies and experimental data presented in this guide demonstrate the tangible benefits of "escaping the flatland" in medicinal chemistry. By leveraging the unique attributes of spirocycles, researchers can unlock new chemical space and design next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Synthesis of 5-Azaspiro[2.4]heptane Derivatives: Established Routes vs. a Novel Catalytic Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 5-Azaspiro[2.4]heptane derivatives, key building blocks in a number of pharmaceuticals, including the hepatitis C inhibitor ledipasvir, present a compelling case study in the evolution of synthetic methodology. This guide provides a detailed comparison of a well-established, multi-step synthesis starting from 4-hydroxyproline against a recently developed, highly efficient catalytic method.
This comparison will delve into the quantitative performance of each route, providing detailed experimental protocols and visual representations of the synthetic workflows to aid in the selection of the most appropriate method for specific research and development needs.
Established Route: A Multi-Step Synthesis via Simmons-Smith Cyclopropanation
The traditional approach to synthesizing the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid core relies on a multi-step sequence starting from the readily available chiral building block, (2S, 4R)-4-hydroxyproline. This pathway involves the formation of a key 4-methylene proline intermediate, which then undergoes a Simmons-Smith cyclopropanation. While relying on established chemical transformations, this route can be hampered by modest overall yields and the use of hazardous reagents.
Below is a generalized workflow for this established route, compiled from various sources.
Caption: Workflow for the established synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Performance Data for the Established Route
The following table summarizes typical performance metrics for the key steps in the established synthesis. It is important to note that yields can vary depending on the specific reagents and conditions used.
| Step | Transformation | Reagents & Conditions | Typical Yield (%) | Purity Notes |
| 1 | Protection | Boc₂O, Et₃N, CH₂Cl₂ | 85-95 | Generally high |
| 2 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 80-90 | Requires careful purification |
| 3 | Wittig Reaction | Ph₃PCH₃Br, n-BuLi, THF | 60-75 | Byproduct removal necessary |
| 4 | Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂, Toluene | 50-65 | Diastereomeric mixture possible |
| 5 | Hydrolysis | LiOH, THF/H₂O | 85-95 | Generally clean conversion |
| Overall | ~20-40 | Requires multiple chromatographic purifications |
Experimental Protocol for the Established Route
The following is a representative, multi-step protocol compiled from established literature procedures.
Step 1: Protection of (2S, 4R)-4-hydroxyproline
To a solution of (2S, 4R)-4-hydroxyproline (1.0 eq) in a suitable solvent such as dichloromethane, is added triethylamine (2.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). The reaction mixture is stirred at room temperature until completion. The product, N-Boc-(2S, 4R)-4-hydroxyproline, is then esterified, for example, by reaction with methyl iodide in the presence of a base like potassium carbonate in DMF to yield N-Boc-4-hydroxyproline methyl ester.
Step 2: Oxidation to N-Boc-4-oxoproline methyl ester
The N-Boc-4-hydroxyproline methyl ester (1.0 eq) is dissolved in dichloromethane and treated with an oxidizing agent such as Dess-Martin periodinane (1.5 eq). The reaction is monitored by TLC and upon completion, worked up to isolate the crude N-Boc-4-oxoproline methyl ester, which is typically purified by column chromatography.
Step 3: Wittig Olefination
Methyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous THF and treated with a strong base like n-butyllithium at low temperature to generate the ylide. A solution of N-Boc-4-oxoproline methyl ester (1.0 eq) in THF is then added, and the reaction is allowed to warm to room temperature. After workup, the product, N-Boc-4-methyleneproline methyl ester, is purified by chromatography.
Step 4: Simmons-Smith Cyclopropanation
To a solution of N-Boc-4-methyleneproline methyl ester (1.0 eq) in toluene is added diethylzinc (2.0 eq) followed by diiodomethane (2.0 eq) at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched, and the crude product is purified to give the Boc-protected this compound methyl ester.
Step 5: Hydrolysis to the Final Product
The methyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water. Acidification of the reaction mixture followed by extraction and purification yields the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
A Novel Synthetic Method: Enantioselective Phase-Transfer Catalysis
A more recent and highly efficient approach to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid involves a catalytic, enantioselective synthesis.[1][2] This method utilizes a one-pot double allylic alkylation of a glycine imine derivative in the presence of a chiral phase-transfer catalyst, followed by a cyclopropanation and deprotection sequence.[1] This innovative route offers significant advantages in terms of efficiency, stereocontrol, and overall yield.
Caption: Workflow for the new enantioselective catalytic synthesis.
Performance Data for the New Catalytic Route
The table below highlights the key performance indicators for this modern synthetic approach.[1]
| Step | Transformation | Reagents & Conditions | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Double Allylic Alkylation | Chinchonidine-derived catalyst, KOH, Toluene/CH₂Cl₂ | 85 | 95:5 |
| 2 | N-Boc Protection | Boc₂O, Et₃N, DMAP, CH₂Cl₂ | 85 | - |
| 3 & 4 | Cyclopropanation & Hydrolysis | CBr₃CO₂Na, Bu₄NBr; then KOH, MeOH/THF/H₂O | 83 (from Boc-protected intermediate) | - |
| Overall | ~60 | High enantiopurity |
Experimental Protocol for the New Catalytic Route
The following protocol is based on the work by López et al.[1]
Step 1: Enantioselective Synthesis of tert-butyl (S)-4-methyleneprolinate
To a solution of the glycine imine derivative (1.0 eq) and a chinchonidine-derived phase-transfer catalyst (0.1 eq) in a mixture of toluene and dichloromethane at -20 °C, is added a solution of 1,1'-bis(bromomethyl)ethene (2.5 eq). An aqueous solution of potassium hydroxide (50%) is then added, and the mixture is stirred vigorously at -20 °C for several hours. After completion, the reaction is worked up to yield tert-butyl (S)-4-methyleneprolinate with a high enantiomeric ratio.[1]
Step 2: N-Boc Protection
The resulting amine (1.0 eq) is dissolved in anhydrous dichloromethane, and triethylamine (2.0 eq), DMAP (0.1 eq), and di-tert-butyl dicarbonate (1.1 eq) are added. The mixture is stirred at room temperature until the reaction is complete. The N-Boc protected product is then isolated.[1]
Step 3 & 4: Cyclopropanation and Hydrolysis
The N-Boc-protected tert-butyl (S)-4-methyleneprolinate (1.0 eq) is dissolved in anhydrous dichloromethane with tetrabutylammonium bromide (0.02 eq). Sodium tribromoacetate (2.2 eq) is added, and the mixture is heated. This is followed by hydrolysis of the resulting ester with potassium hydroxide in a mixture of methanol, THF, and water to afford the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which is then purified.[1]
Comparative Analysis: A Head-to-Head Look at Both Methods
To provide a clear, at-a-glance comparison, the following diagram illustrates the logical flow and key differences between the two synthetic strategies.
Caption: A comparative overview of the established and new synthetic routes.
Conclusion: Choosing the Right Path Forward
The choice between these two synthetic routes will ultimately depend on the specific needs and constraints of the research or development project.
In contrast, the new catalytic method offers a more elegant and efficient solution.[1] Its key advantages are the high overall yield, excellent enantioselectivity, and the use of a catalytic amount of a chiral inducer, which is both economically and environmentally beneficial. For researchers focused on developing scalable and sustainable synthetic processes for this compound derivatives, this modern approach represents a significant step forward. The reduced number of purification steps also contributes to its overall efficiency and cost-effectiveness, making it a highly attractive option for drug development professionals.
References
Comparative Efficacy of Aza-7: An In Vitro and In Vivo Analysis of a Novel 5-Azaspiro[2.4]heptane-Based Antiviral for Influenza A
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the novel 5-Azaspiro[2.4]heptane-based antiviral, designated Aza-7, has been published for the scientific community. This guide provides a detailed examination of the in vitro and in vivo efficacy of Aza-7 against Influenza A virus, juxtaposed with the established neuraminidase inhibitor, Oseltamivir. The publication includes detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations to support ongoing research and development in antiviral therapeutics.
Executive Summary
Influenza A remains a significant global health threat, necessitating the development of novel antiviral agents with diverse mechanisms of action to combat emerging resistance. This guide introduces Aza-7, a fictional this compound derivative, and presents a hypothetical dataset to illustrate its potential as a potent anti-influenza agent. The proposed mechanism of action for Aza-7 is the inhibition of the viral M2 proton channel, a critical component for viral uncoating and replication.[1][2][3] This guide serves as a template for the evaluation of new chemical entities in the antiviral drug discovery pipeline.
In Vitro Comparative Analysis
The initial evaluation of Aza-7 was conducted through a series of in vitro assays to determine its antiviral activity and cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells. The results are summarized in comparison to Oseltamivir.
Table 1: In Vitro Efficacy and Cytotoxicity against Influenza A Virus (H1N1)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Aza-7 | 0.85 | >100 | >117 |
| Oseltamivir | 0.41[4] | >100 | >243 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀
In Vivo Efficacy in a Murine Model
To assess the in vivo therapeutic potential, a lethal challenge model using Influenza A virus (A/PR/8/34) in BALB/c mice was employed.[5][6] Treatment with Aza-7 or Oseltamivir was initiated 24 hours post-infection and continued for five days.
Table 2: In Vivo Therapeutic Efficacy in Influenza A-Infected Mice
| Treatment Group | Dosage (mg/kg/day) | Mean Lung Viral Titer (log₁₀ PFU/g) on Day 3 p.i. | Survival Rate (%) |
| Vehicle Control | - | 6.2 ± 0.4 | 0 |
| Aza-7 | 20 | 2.5 ± 0.3 | 80 |
| Oseltamivir | 20 | 3.1 ± 0.5 | 70 |
p.i. (post-infection)
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and to aid in the design of similar studies.
In Vitro Assays
This assay determines the concentration of an antiviral compound required to inhibit virus-induced cell death.[7]
-
Cell Seeding: MDCK cells are seeded in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Aza-7 and Oseltamivir are serially diluted in infection medium (DMEM with 2 µg/mL TPCK-trypsin).
-
Infection and Treatment: The cell culture medium is removed, and cells are infected with Influenza A virus at a multiplicity of infection (MOI) of 0.01. Immediately after infection, the serially diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show 90-100% CPE.
-
Quantification of Cell Viability: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm.
-
Data Analysis: The EC₅₀ is calculated by plotting the percentage of CPE inhibition against the compound concentrations using non-linear regression analysis.
This assay assesses the toxicity of the antiviral compounds on the host cells.
-
Cell Seeding: MDCK cells are seeded in 96-well plates as described for the CPE assay.
-
Compound Treatment: The cell culture medium is replaced with medium containing serial dilutions of Aza-7 or Oseltamivir.
-
Incubation: The plates are incubated for the same duration as the CPE assay (48-72 hours).
-
Quantification of Cell Viability: Cell viability is measured using the MTT assay.
-
Data Analysis: The CC₅₀ is calculated by plotting the percentage of cell viability against the compound concentrations.
In Vivo Murine Influenza Model
This model evaluates the therapeutic efficacy of antiviral compounds in a living organism.[5][6][8]
-
Animal Model: Six to eight-week-old female BALB/c mice are used for the study.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (10x LD₅₀) of mouse-adapted Influenza A/PR/8/34 virus in a volume of 50 µL.
-
Treatment: Treatment is initiated 24 hours post-infection. Aza-7 and Oseltamivir are administered orally twice daily for five consecutive days. A control group receives a vehicle solution.
-
Monitoring: Mice are monitored daily for weight loss and survival for 14 days.
-
Viral Titer Determination: On day 3 post-infection, a subset of mice from each group is euthanized, and the lungs are harvested to determine viral titers via plaque assay on MDCK cells.
Visualized Experimental Workflow and Mechanistic Pathway
To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for antiviral drug discovery and evaluation.
Caption: Proposed mechanism of Aza-7 targeting the Influenza A M2 proton channel.
Conclusion
The hypothetical data presented in this guide suggest that Aza-7, a novel this compound-based compound, demonstrates potent in vitro and in vivo activity against Influenza A virus. Its distinct mechanism of action, targeting the M2 proton channel, positions it as a promising candidate for further development, particularly in the context of resistance to existing antiviral drugs. The provided experimental frameworks are intended to facilitate the standardized evaluation of new antiviral agents.
References
- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of the M2 Channel [caister.com]
- 3. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 8. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Conformational Impact of 5-Azaspiro[2.4]heptane versus Natural Proline in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acid analogs into peptides is a powerful strategy in medicinal chemistry to modulate their conformation, and consequently, their biological activity, stability, and pharmacokinetic properties. Proline, with its unique cyclic side chain, already imparts significant conformational rigidity to a peptide backbone. Replacing proline with synthetic analogs that introduce even greater constraints can lead to peptides with enhanced therapeutic potential. This guide provides a detailed comparison of the conformational impact of 5-azaspiro[2.4]heptane-6-carboxylic acid, a spirocyclic analog of proline, with that of natural proline when incorporated into a peptide chain.
Introduction to Proline and its Conformational Influence
Proline's pyrrolidine ring restricts the backbone dihedral angle phi (φ) to a narrow range (typically -60° to -75°), influencing the local secondary structure.[1] Furthermore, the tertiary amide bond preceding a proline residue can adopt both cis and trans conformations, with the trans form generally being more stable. The interconversion between these isomers is a slow process and can be a rate-limiting step in protein folding and a determinant of biological activity.[1] The puckering of the five-membered pyrrolidine ring (endo or exo) further influences the overall peptide conformation.
This compound: A Rigidified Proline Mimetic
This compound-6-carboxylic acid is a proline analog characterized by a spirocyclic junction where a cyclopropane ring is fused to the pyrrolidine ring at the C4 position. This spirocyclization introduces significant steric hindrance, which is hypothesized to further restrict the conformational freedom of the pyrrolidine ring and influence the cis/trans isomerization of the preceding peptide bond.
Comparative Conformational Analysis: A Data-Driven Overview
While direct, head-to-head experimental data for a peptide series comparing this compound and proline is limited in publicly available literature, we can infer the conformational impact based on studies of other constrained proline analogs and general principles of stereochemistry. The following tables summarize the expected and observed conformational parameters.
Table 1: Comparison of Key Backbone Dihedral Angles (φ, ψ, ω)
| Parameter | Natural Proline | This compound (Expected) | Impact of Spirocyclic Constraint |
| φ (phi) | ~ -60° to -75° | More restricted range, likely around -65° ± 10° | The spirocyclic ring is expected to further limit the flexibility of the φ angle, locking it into a more defined conformation. |
| ψ (psi) | Broadly distributed, depends on subsequent residue | Potentially more restricted due to steric interactions | The cyclopropane ring may sterically clash with the backbone of the following residue, narrowing the allowed ψ angles. |
| ω (omega) | trans favored (~80-90%), but cis is accessible (~10-20%) | Stronger preference for one isomer (likely trans) | The steric bulk of the spirocycle is expected to create a larger energy barrier for cis/trans isomerization, thus favoring one conformation more significantly. |
Table 2: Pyrrolidine Ring Puckering and Isomerization
| Parameter | Natural Proline | This compound (Expected) | Impact of Spirocyclic Constraint |
| Ring Pucker | Dynamic equilibrium between Cγ-endo and Cγ-exo | Locked into a specific pucker (likely Cγ-exo-like) | The spiro-fused cyclopropane ring is expected to eliminate the endo/exo puckering equilibrium, forcing the pyrrolidine ring into a single, rigid conformation. |
| Cis/Trans Isomerization Barrier | ~14-20 kcal/mol | Higher than proline | The increased steric hindrance from the spirocycle is predicted to raise the energy barrier for rotation around the peptide bond, slowing down the isomerization rate. |
| Cis Isomer Population | 5-30% in model peptides | Significantly lower than proline | The steric strain in the cis conformation is likely to be exacerbated by the bulky spirocyclic group, leading to a strong preference for the trans isomer. |
Experimental Protocols for Conformational Analysis
To experimentally validate the conformational impact of this compound in peptides, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Synthesize the target peptide containing either L-proline or this compound-6-carboxylic acid using standard solid-phase peptide synthesis (SPPS).
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide to obtain a fluffy white powder.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed:
-
1D ¹H NMR: To assess sample purity and obtain an initial overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the peptide's 3D structure. The relative intensities of intra- and inter-residue NOEs provide distance restraints. The presence of strong Hα(i) to Hδ(i+1) NOEs is indicative of a trans X-Pro peptide bond, while a strong Hα(i) to Hα(i+1) NOE is characteristic of a cis X-Pro bond.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment. The chemical shifts of Cβ and Cγ of the proline ring are sensitive to the cis/trans isomerization.
Data Analysis:
-
Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.
-
Identify NOE cross-peaks and use their intensities to generate distance restraints.
-
Use the Karplus equation to derive dihedral angle restraints from ³J-coupling constants (e.g., ³J(HNHα)).
-
Utilize computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.
X-ray Crystallography
X-ray crystallography provides a high-resolution static picture of the peptide's conformation in the solid state.
Methodology:
-
Crystallization: The purified peptide is dissolved in a suitable buffer and screened against a wide range of crystallization conditions (precipitants, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: A single crystal of sufficient quality is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often through methods like molecular replacement if a homologous structure is available, or direct methods for smaller molecules. An initial electron density map is generated, and a model of the peptide is built into the density. The model is then refined against the experimental data to improve its fit and stereochemistry.
Computational Modeling
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of peptides and complement experimental data.
Procedure:
-
System Setup: A starting 3D structure of the peptide (either from NMR/X-ray or built using software) is placed in a simulation box filled with a chosen solvent model (e.g., water).
-
Simulation: The system is energy-minimized to remove steric clashes. An MD simulation is then run for a sufficient length of time (nanoseconds to microseconds), where the movements of all atoms are calculated based on a force field.
-
Analysis: The trajectory from the MD simulation is analyzed to determine conformational preferences, dihedral angle distributions, hydrogen bonding patterns, and the free energy landscape of cis/trans isomerization.
Signaling Pathways and Experimental Workflows
The incorporation of conformationally constrained proline analogs can significantly impact a peptide's ability to interact with its biological target, thereby affecting signaling pathways. For instance, many protein-protein interactions are mediated by proline-rich domains. A more rigidified peptide might exhibit higher affinity and selectivity for its target receptor.
Below are diagrams illustrating a typical experimental workflow for this comparative study and a conceptual representation of how a conformationally constrained peptide might modulate a signaling pathway.
Conclusion
The replacement of natural proline with this compound-6-carboxylic acid is a promising strategy for introducing significant conformational rigidity into a peptide backbone. The spirocyclic nature of this analog is expected to lock the pyrrolidine ring into a fixed pucker, further restrict the backbone dihedral angles, and create a strong preference for one of the cis/trans isomers of the preceding peptide bond, most likely the trans conformation. These conformational constraints can lead to peptides with improved binding affinity, selectivity, and metabolic stability, making them attractive candidates for drug development. Further experimental studies directly comparing peptides containing these two residues are warranted to fully elucidate the quantitative differences in their conformational landscapes and to exploit these differences in the rational design of novel peptide therapeutics.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Azaspiro[2.4]heptane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-azaspiro[2.4]heptane and its related compounds, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, as with many nitrogen-containing heterocyclic compounds, requires stringent safety measures to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield should be worn.[1][2] |
| Hand Protection | Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Body Protection | A lab coat or a chemical-resistant apron is necessary to protect against splashes.[1] |
| Respiratory Protection | Work in a well-ventilated area. If dust or aerosols can be generated, a NIOSH-approved respirator may be necessary.[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste and engage a licensed professional waste disposal service.[1]
Experimental Protocol: Waste Collection and Labeling
-
Container Selection : Choose a container that is chemically compatible with this compound, is in good condition, and has a secure, leak-proof lid. The original product container is often a suitable choice if it is not damaged.[3]
-
Waste Identification : Clearly label the waste container with the words "Hazardous Waste".[3]
-
Content Declaration : On the hazardous waste label, accurately list the contents. Include the full chemical name, "this compound." If it is in a solution, specify the solvent and the concentration.[3]
-
Secure Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials.[3][4]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal vendor to schedule a pickup.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
Spill Cleanup Protocol
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure adequate ventilation.[1][3]
-
Control the Spill :
-
Collect Waste : Place the spilled material and any contaminated absorbent into a designated hazardous waste container.[1][3]
-
Decontaminate : Clean the spill area with an appropriate solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[3]
-
Report the Incident : Notify your institution's EHS department about the spill.[3]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Azaspiro[2.4]heptane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Azaspiro[2.4]heptane and its derivatives. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Summary: this compound and its related compounds are categorized as hazardous. Key hazards include:
-
Specific target organ toxicity (single exposure), primarily causing respiratory tract irritation [1][2][3][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after. | Prevents skin contact which can cause irritation.[1][3][4][5] |
| Body Protection | A complete chemical-resistant suit or a lab coat. | Protects against skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[3][6] | Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1][3][4][5] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area must have adequate general and local exhaust ventilation to minimize exposure.[5]
-
Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. Don appropriate gear as specified in the table above.
-
Handling the Compound:
-
Post-Handling:
Disposal Plan:
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal:
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound hydrochloride | C6H12ClN | CID 70700605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
